Dansyl Chloride-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXVDYUQZHFPV-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of Dansyl Chloride-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dansyl Chloride-d6 in various organic solvents. Given the limited availability of specific quantitative data for the deuterated form, this guide also includes solubility data for the non-deuterated Dansyl Chloride as a close proxy. It is generally expected that the solubility of a deuterated compound will be very similar to its non-deuterated counterpart, though minor differences may exist. This document aims to equip researchers with the necessary information for the effective use of this compound in their experimental workflows.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for both this compound and Dansyl Chloride in a range of common organic solvents. This data has been compiled from various sources to provide a comparative overview.
| Compound | Organic Solvent | Reported Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | 5 mg/mL (with ultrasonic warming to 60°C) |
| Dansyl Chloride | Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| Dansyl Chloride | Acetone | 20 mg/mL |
| Dansyl Chloride | Acetone | 50 mg/mL |
| Dansyl Chloride | Dimethylformamide (DMF) | 3 mg/mL |
| Dansyl Chloride | Ethanol | 1.6 mg/mL |
| Dansyl Chloride | Chloroform | Soluble |
| Dansyl Chloride | Acetonitrile | Soluble |
| Dansyl Chloride | Methylene Chloride | Soluble |
| Dansyl Chloride | Pyridine | Soluble |
| Dansyl Chloride | Benzene | Soluble |
| Dansyl Chloride | Dioxane | Soluble |
Note: The solubility of this compound in DMSO was achieved with heating and sonication, which suggests the room temperature solubility may be lower. For other solvents, where only qualitative data ("Soluble") is available for Dansyl Chloride, it is recommended to perform preliminary solubility tests to determine the quantitative solubility for this compound in your specific application.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the saturation shake-flask method, a common technique for solubility assessment.
Materials:
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in the specific organic solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Navigating the Stability and Storage of Dansyl Chloride-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for Dansyl Chloride-d6, a critical reagent in various analytical and biochemical applications. Understanding its chemical behavior is paramount for ensuring the reliability and reproducibility of experimental results. This document details its stability profile, recommended storage, handling procedures, and methodologies for assessing its integrity.
Core Stability and Storage Parameters
This compound, the deuterated form of Dansyl Chloride, is a fluorescent labeling agent used to derivatize primary and secondary amines, phenols, and other nucleophilic groups. Its stability is crucial for accurate quantification and analysis. The primary degradation pathway is hydrolysis, which is significantly influenced by moisture, pH, and the solvent used.
Quantitative Data Summary
The following tables summarize the recommended storage conditions and stability information for this compound, based on available data for Dansyl Chloride. It is presumed that the deuterated form exhibits similar stability characteristics.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Container | Additional Notes |
| Long-term Storage | -20°C | ≥ 4 years[1] | Tightly sealed, opaque | Recommended for solid (powder) form. |
| Short-term Storage | +4°C | Up to 2 years[2] | Tightly sealed, opaque | Suitable for solid form. |
| In Solvent | -80°C | Up to 6 months[3] | Tightly sealed, opaque | Specific to solutions in appropriate solvents. |
| -20°C | Up to 1 month[3] | Tightly sealed, opaque | For shorter-term use of solutions. | |
| Shipping | Room Temperature | Short periods | Tightly sealed | Stable for the duration of typical shipping times.[3] |
Table 2: Chemical Stability of this compound
| Factor | Condition | Stability Profile |
| Moisture/Water | Presence of moisture or in aqueous solution | Highly susceptible to hydrolysis, leading to the formation of non-reactive dansyl acid. |
| pH in Aqueous Solution | pH < 9.5 | Hydrolysis rate is relatively low and constant.[4] |
| pH > 9.5 | The rate of hydrolysis increases rapidly.[4] | |
| Solvents | Dimethyl sulfoxide (DMSO) | Unstable; solutions in DMSO should not be prepared for storage.[2][5] |
| Acetonitrile, Acetone, Dioxane, Benzene, Chloroform, Pyridine | Generally suitable for preparing solutions for immediate use.[2] | |
| Light | Exposure to light | Should be protected from light.[2] |
| Incompatible Materials | Strong bases, Strong oxidizing agents, Amines | Reacts with these substances. |
Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound in the presence of water is hydrolysis, which converts the reactive sulfonyl chloride to the non-reactive sulfonic acid (dansyl acid). This reaction is undesirable as it consumes the reagent and prevents the labeling of target molecules.
Caption: Hydrolysis of this compound to Dansyl Acid-d6.
Experimental Protocols
Methodology for Assessing this compound Stability by UV-Vis Spectroscopy
This protocol describes a method to monitor the hydrolysis of this compound in aqueous solutions by measuring the change in UV-Vis absorbance over time.[6]
1. Materials and Reagents:
- This compound
- Acetonitrile (MeCN)
- Various aqueous buffers (e.g., 100 mM sodium phosphate for pH 6 and 7, 100 mM HEPES for pH 8.2, 100 mM carbonate-bicarbonate for pH 9.5)[6]
- UV-Vis Spectrophotometer
2. Preparation of Solutions:
- Prepare a saturated stock solution of this compound in acetonitrile.
- Prepare the desired aqueous buffers at the target pH values.
3. Experimental Procedure:
- Add the saturated this compound/acetonitrile solution to the aqueous buffer to a final volume of 20% acetonitrile.[6]
- Immediately after mixing, record the initial UV-Vis spectrum. The characteristic absorbance maximum for Dansyl Chloride is approximately 365 nm.[6]
- Monitor the reaction by recording subsequent UV-Vis spectra at regular time intervals.
- Observe the decrease in absorbance at 365 nm and the simultaneous increase in absorbance at approximately 315 nm, which corresponds to the formation of the dansyl acid product.[6]
- Continue measurements until the peak at 365 nm is no longer detectable, indicating the complete hydrolysis of the reactive form. In phosphate buffer at pH 7 and room temperature, this process takes approximately 50 minutes.[6]
4. Data Analysis:
- Plot the absorbance at 315 nm against time to determine the rate of dansyl acid formation.
- Compare the rates of hydrolysis across different buffer and pH conditions to assess the relative stability of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for a comprehensive stability assessment of this compound.
Caption: General workflow for this compound stability testing.
Handling and Safety Precautions
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and safety glasses to avoid skin and eye contact.[2]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]
-
Moisture: Handle in a dry environment and store in a desiccator where possible to minimize exposure to moisture.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and amines.
-
Spills: In case of a spill, clean up immediately, avoiding dust formation.
By adhering to these storage, handling, and stability assessment guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reliable experimental outcomes.
References
An In-depth Technical Guide to the Safe Handling of Dansyl Chloride-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for Dansyl Chloride-d6. Given that this compound is the deuterated form of Dansyl Chloride, its chemical reactivity and associated hazards are considered equivalent. Therefore, the safety protocols outlined in the Material Safety Data Sheets (MSDS) for Dansyl Chloride are directly applicable and form the basis of this document.
Hazard Identification and Classification
This compound is a corrosive substance that poses significant health risks upon exposure. It is crucial to handle this compound with appropriate care in a controlled laboratory setting.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5]
-
Water Reactive: Reacts violently with water, moisture, and steam to produce toxic and corrosive hydrogen chloride (HCl) gas.[1][6]
-
Inhalation Hazard: Inhalation of dust or the resulting HCl gas can cause chemical burns to the respiratory tract, which may be fatal in severe cases.[1][2]
-
Ingestion Hazard: Causes burns to the gastrointestinal tract.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1276379-68-0[7][8] |
| Molecular Formula | C₁₂H₆D₆ClNO₂S[9] |
| Molecular Weight | 275.78 g/mol [8] |
| Appearance | White to off-white or light yellow to orange solid powder[7][10] |
| Melting Point | 63-65 °C[10] or 71-74 °C |
| Boiling Point | 371.3 ± 22.0 °C at 760 mmHg[7] |
| Flash Point | 178.4 ± 22.3 °C[7] |
| Solubility | Slightly soluble in Chloroform and Methanol[10] |
| Storage Temperature | Recommended at -20°C[7][10] or refrigerated (2-8°C)[11] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is mandatory to minimize the risk of exposure and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Do not allow the substance to come into contact with water or moisture.[1][6]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][3][12]
-
Keep away from water, amines, strong oxidizing agents, and strong bases.[1][6]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to hazard control is essential when working with this compound.
Caption: Hierarchy of Hazard Controls for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, dry sand, or carbon dioxide. DO NOT USE WATER .[1]
-
Hazards: Reacts with water to form toxic and corrosive hydrogen chloride gas.[1] Firefighters should wear a self-contained breathing apparatus and full protective gear.[1][2]
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.[2]
-
Clean up spills immediately. Avoid generating dust.
-
Do not expose the spill to water.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
Experimental Workflow for Safe Handling
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2]
Toxicological Information
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.be [fishersci.be]
- 7. This compound I CAS#: 1276379-68-0 I deuterium labeled 3-Mercapto-3-methylbutan-1-ol I InvivoChem [invivochem.com]
- 8. This compound | CAS 1276379-68-0 | LGC Standards [lgcstandards.com]
- 9. hexonsynth.com [hexonsynth.com]
- 10. This compound | 1276379-68-0 [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Introduction to Dansyl Chloride and Isotopic Labeling
An In-Depth Technical Guide to Dansyl Chloride-d6 vs. Non-Deuterated Dansyl Chloride for Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes is paramount. Chemical derivatization using reagents like Dansyl Chloride is a well-established technique to enhance the detectability of molecules containing primary and secondary amine or phenolic hydroxyl groups in liquid chromatography-mass spectrometry (LC-MS). The introduction of stable isotope-labeled reagents, such as this compound, has further revolutionized quantitative workflows by enabling the use of isotope dilution mass spectrometry (IDMS). This guide provides a detailed comparison of deuterated and non-deuterated Dansyl Chloride, focusing on their properties, applications, and the experimental protocols for their use.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent reagent that reacts with specific functional groups to produce stable, highly responsive adducts for both fluorescence and mass spectrometry detection.[1][2] This derivatization improves chromatographic retention for polar molecules on reversed-phase columns and significantly enhances ionization efficiency in electrospray ionization (ESI), leading to signal enhancement of one to three orders of magnitude.[3][4]
This compound is the deuterated analog of Dansyl Chloride, where the six hydrogen atoms on the two methyl groups are replaced with deuterium.[5][6] This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher mass. This mass difference is the key to its primary application as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis.[7][8][9] By spiking a known amount of the deuterated standard into a sample, it co-elutes with the analyte of interest and allows for highly accurate quantification by correcting for variability during sample preparation, chromatography, and ionization.[10][11]
Core Principles: Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound alongside its non-deuterated ("light") counterpart is a prime example of a chemical isotope labeling (CIL) strategy for LC-MS.[4][12][13] The workflow involves two parallel reactions: the sample containing the analyte of interest is derivatized with non-deuterated Dansyl Chloride, while a known amount of an authentic standard of the analyte is derivatized with this compound. Alternatively, for relative quantification, one sample (e.g., control) is labeled with the light reagent and the other (e.g., treated) is labeled with the heavy reagent.
After the reactions, the light- and heavy-labeled samples are mixed. During LC-MS analysis, the derivatized analyte and its isotopically labeled standard are nearly chromatographically identical and will co-elute.[3][14] The mass spectrometer can easily distinguish them based on their mass difference. The ratio of the peak intensities of the heavy and light versions provides a precise and accurate measure of the analyte's concentration, as most experimental variations affect both species equally.[11]
Comparative Data: Dansyl Chloride vs. This compound
The primary distinctions between the two reagents are their mass properties. These differences, while small, are fundamental to their application in IDMS.
| Property | Non-Deuterated Dansyl Chloride | This compound |
| Synonyms | DNS-Cl, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | DNS-Cl-d6, 5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride |
| Molecular Formula | C₁₂H₁₂ClNO₂S | C₁₂H₆D₆ClNO₂S |
| Molecular Weight | ~269.75 g/mol | ~275.8 g/mol |
| Exact Mass | 269.0332 | 275.0708 |
| Mass Difference | N/A | +6.0376 Da |
Key Advantages of Using this compound
The use of a deuterated internal standard like this compound offers several significant advantages over other quantification strategies:
-
Enhanced Accuracy and Precision : It corrects for analyte loss during sample extraction and preparation, variations in injection volume, and matrix-induced ion suppression or enhancement in the MS source.[7][15]
-
Improved Method Robustness : The co-elution of the analyte and the internal standard ensures that they experience the same conditions throughout the analytical process, making the method less susceptible to run-to-run variations.[8][16]
-
Reliable Quantification : Deuterated standards are considered the gold standard for quantitative bioanalysis using LC-MS due to their ability to mimic the behavior of the target analyte precisely.[9]
-
Minimal Isotopic Effect on Chromatography : While large numbers of deuterium substitutions can sometimes lead to slight shifts in retention time, the d6-label on Dansyl Chloride results in analytes that are chromatographically almost indistinguishable from their non-deuterated counterparts, a critical requirement for IDMS.[3][14]
Experimental Protocols
Below is a generalized protocol for the derivatization of analytes containing primary/secondary amine or phenolic hydroxyl groups using Dansyl Chloride for LC-MS analysis. This protocol is a synthesis of methodologies reported in the literature.[17][18][19]
Reagents and Materials:
-
Dansyl Chloride (e.g., 20 mg/mL in Acetonitrile)
-
This compound (e.g., 20 mg/mL in Acetonitrile)
-
Sodium Carbonate/Bicarbonate Buffer (e.g., 100 mM, pH 9.5-9.8)
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Formic Acid
-
Sodium Hydroxide (NaOH)
-
Analyte sample and analytical standards
-
Heating block or incubator
-
Centrifuge
Derivatization Procedure:
-
Sample Preparation : Reconstitute the dried sample extract or standard in a suitable buffer (e.g., 25 µL of ACN/water).
-
pH Adjustment : Add 25 µL of sodium carbonate/bicarbonate buffer to raise the pH, which is optimal for the dansylation reaction.
-
Labeling :
-
For the Analyte Sample ("Light") : Add 25 µL of the non-deuterated Dansyl Chloride solution.
-
For the Internal Standard ("Heavy") : Prepare a separate vial with a known concentration of the analytical standard and add 25 µL of the this compound solution.
-
-
Incubation : Vortex the mixtures and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 60 minutes) in the dark.[18][19]
-
Quenching : To stop the reaction and consume excess Dansyl Chloride, add a small volume (e.g., 5 µL) of a quenching agent like NaOH solution (e.g., 250 mM) and incubate for a short period (e.g., 10 minutes at 60°C).[18]
-
Neutralization : Add a small volume (e.g., 5 µL) of formic acid to neutralize the excess NaOH.
-
Sample Combination : For quantification, combine the "light"-labeled sample and the "heavy"-labeled internal standard in a 1:1 ratio.
-
Final Preparation : Centrifuge the combined sample to pellet any precipitates. Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizations
Derivatization Reaction Pathway
Caption: Reaction of an analyte with light and heavy Dansyl Chloride.
Isotope Dilution Mass Spectrometry Workflow
Caption: Workflow for quantitative analysis using IDMS.
Expected Mass Spectrum Output
Caption: Mass spectrum showing paired peaks for light and heavy analytes.
References
- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound I CAS#: 1276379-68-0 I deuterium labeled 3-Mercapto-3-methylbutan-1-ol I InvivoChem [invivochem.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. chromforum.org [chromforum.org]
- 11. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fluorescence Properties of Dansyl-d6 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core fluorescence properties of dansyl-d6 derivatives, a class of fluorescent probes widely utilized in biological and chemical research. This document details their photophysical characteristics, offers experimental protocols for their synthesis and analysis, and visualizes key processes to facilitate a deeper understanding of their application in various research fields, including drug development.
Core Fluorescence Properties of Dansyl-d6 Derivatives
Dansyl-d6 derivatives are synthetic fluorophores characterized by their high sensitivity to the polarity of their microenvironment, a property known as solvatochromism. This sensitivity, coupled with their stable fluorescence and amenability to chemical modification, makes them powerful tools for probing molecular interactions and dynamics. The deuteration of the dimethylamino group (d6) can subtly influence the photophysical properties and provides a means for isotopic labeling in advanced analytical techniques.
The fluorescence of dansyl derivatives arises from an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl group upon photoexcitation. The extent of this charge transfer, and consequently the energy of the emitted photon, is highly dependent on the polarity of the surrounding solvent. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (a larger Stokes shift). Conversely, in non-polar environments, a blue-shift is observed. This solvatochromic behavior is a key feature exploited in their application as environmental probes.[1]
Some dansyl derivatives have also been reported to exhibit dual fluorescence, particularly in non-aqueous solvents, which can be influenced by the length of alkyl chains attached to the dansyl core and specific interactions with the solvent.[2]
Data Presentation
Table 1: Photophysical Properties of Selected Dansyl Derivatives in Various Solvents
| Derivative | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| Dansyl Glycine | Water | ~340 | ~560-580 | ~220-240 | 0.07 | - | |
| Dansyl Glycine | Dioxane | ~340 | ~503 | ~163 | 0.66 | - | |
| 5-(Dimethylamino)-N',N'-diphenyl-naphthalene-1-sulfonohydrazide | Ethanol | 340 | 530 | 190 | - | - | [3] |
| 5-(Dimethylamino)-N-methoxy-naphthalene-1-sulfonamide | Ethanol | 340 | 535 | 195 | - | - | [3] |
| 2-(3-thienyl)ethyl dansylglycinate (TEDG) | Acetonitrile | - | - | - | - | Independent of temp. | [4][5] |
| Dansyl Protein Conjugates | - | - | - | - | Environment-sensitive | 10-20 | [6] |
Note: "-" indicates data not available in the cited sources. The photophysical properties of dansyl-d6 derivatives are expected to be very similar to their non-deuterated counterparts, with minor shifts in vibrational energy levels.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative dansyl derivative and for the characterization of its core fluorescence properties.
Synthesis of a Dansyl-d6 Derivative
The synthesis of dansyl-d6 derivatives typically involves the reaction of dansyl-d6 chloride with a primary or secondary amine. The following is a general protocol for the synthesis of a dansyl-d6 amide.
Protocol: Synthesis of N-Substituted Dansyl-d6 Amide
Materials:
-
Dansyl-d6 chloride
-
Amine-containing substrate (e.g., an amino acid, peptide, or other molecule with a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., dichloromethane, methanol, petroleum ether)
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous aprotic solvent.
-
Add the base to the solution to act as an acid scavenger.
-
In a separate flask, dissolve dansyl-d6 chloride in the same anhydrous aprotic solvent.
-
Slowly add the dansyl-d6 chloride solution to the substrate solution with constant stirring at room temperature.
-
Allow the reaction to proceed for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove any precipitated salts.
-
Acidify the resulting solution with 1 M hydrochloric acid.
-
Extract the product into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.[1][3]
Measurement of Fluorescence Properties
Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used and reliable technique.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (spectroscopic grade)
-
Standard fluorophore with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Dansyl-d6 derivative solution
Procedure:
-
Prepare a series of dilute solutions of both the standard and the dansyl-d6 derivative in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.
-
Calculate the quantum yield of the dansyl-d6 derivative using the following equation:
Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ_F is the fluorescence quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Protocol: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for measuring fluorescence lifetimes.
Materials:
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a single-photon detector.
-
Software for data analysis.
-
Cuvette with the dansyl-d6 derivative solution.
-
Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox).
Procedure:
-
Measure the IRF of the system by using the scattering solution.
-
Replace the scattering solution with the dansyl-d6 derivative solution.
-
Excite the sample with the pulsed light source at an appropriate wavelength and collect the fluorescence decay data over a suitable time range.
-
The collected data is a histogram of photon arrival times.
-
Analyze the fluorescence decay curve using appropriate software. The decay is typically fitted to a single or multi-exponential decay function after deconvolution with the IRF to obtain the fluorescence lifetime(s).
Visualization of Key Concepts and Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the fluorescence of dansyl-d6 derivatives.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Effect of solvent polarity on the fluorescence emission of dansyl derivatives.
Caption: Förster Resonance Energy Transfer (FRET) with a dansyl-d6 donor.
Signaling Pathway Visualization: Dansyl-based Probe for Ganglioside Imaging
Dansyl-based probes have been developed for imaging specific biological molecules and events. For instance, a dansyl-triarginine peptide has been shown to act as a "turn-on" fluorescent probe for monosialyl gangliosides, which are involved in various cellular processes and are biomarkers for certain cancers.[7] The binding of the probe to the ganglioside in the less polar environment of the cell membrane leads to a significant enhancement of its fluorescence.
Caption: Mechanism of a "turn-on" dansyl probe for ganglioside imaging.
Conclusion
Dansyl-d6 derivatives remain a cornerstone in the field of fluorescent probes due to their remarkable environmental sensitivity and versatile chemical nature. This guide has provided a foundational understanding of their fluorescence properties, offering key quantitative data, detailed experimental protocols for their synthesis and characterization, and visual representations of the underlying principles. For researchers, scientists, and drug development professionals, a thorough grasp of these core concepts is essential for the effective design and implementation of experiments that leverage the unique capabilities of these powerful molecular tools. Further research to expand the library of well-characterized dansyl-d6 derivatives will undoubtedly broaden their applicability in cutting-edge scientific discovery.
References
- 1. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]
- 2. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dansyl-X, SE | AAT Bioquest [aatbio.com]
- 7. Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS
Introduction
The sensitive and accurate quantification of small molecules containing primary and secondary amine or phenolic hydroxyl groups is crucial in various fields, including biomedical research, drug development, and environmental analysis. However, these compounds often exhibit poor ionization efficiency and chromatographic retention in reversed-phase liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a well-established strategy to overcome these limitations. The dansyl group enhances hydrophobicity and provides a tertiary amine, which significantly improves ionization efficiency in positive mode electrospray ionization (ESI).[1] This application note details a robust protocol for the derivatization of amines and phenols using Dansyl Chloride-d6, a deuterated analog, for stable isotope dilution LC-MS analysis, ensuring high accuracy and precision.
This compound serves as an ideal internal standard as it co-elutes with the analyte of interest and compensates for variations in sample preparation and matrix effects.[2] This method is applicable to a wide range of analytes, including amino acids, biogenic amines, and phenolic compounds.[1][3]
Principle of the Method
This compound reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under basic conditions to form stable sulfonamide or sulfonate ester derivatives, respectively. The deuterated dansyl group introduces a known mass shift, allowing for the simultaneous detection and quantification of the endogenous analyte (light) and the internal standard (heavy). This stable isotope dilution approach is the gold standard for quantitative mass spectrometry.
Experimental Workflow Overview
A generalized workflow for the derivatization and analysis is presented below. Specific protocols for different analyte classes may have minor variations.
Figure 1. General experimental workflow for this compound derivatization and LC-MS analysis.
Detailed Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amino Acids, Biogenic Amines)
This protocol is adapted from methodologies for the analysis of amino acids and biogenic amines.[1][4][5]
1. Reagent Preparation:
-
This compound Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous acetonitrile. Store at -20°C in the dark.
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve appropriate amounts of sodium carbonate and sodium bicarbonate in water to achieve a pH of 9.8.[1]
-
Quenching Solution (10% (v/v) Ammonium Hydroxide or 250 mM NaOH): Prepare a 10% solution of ammonium hydroxide in water or a 250 mM solution of sodium hydroxide in water.[1][3]
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to the desired concentration.
2. Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or a 3:1 mixture of acetonitrile/methanol.[1] Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.[4]
-
Collect the supernatant for derivatization.
3. Derivatization Reaction:
-
To 50 µL of the sample extract, add 25 µL of the Derivatization Buffer.
-
Add 50 µL of the this compound working solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[1][3] Optimal reaction time and temperature may need to be determined empirically for specific analytes.[6]
4. Reaction Quenching:
-
After incubation, add 10 µL of the Quenching Solution to consume the excess this compound.
-
Vortex and incubate for an additional 10 minutes at the same temperature.[3]
5. Sample Cleanup (Optional):
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be beneficial.
6. Final Sample Preparation for LC-MS:
-
Centrifuge the final mixture to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Derivatization of Phenolic Compounds
This protocol is based on methods developed for the analysis of the phenol submetabolome.[3]
1. Reagent Preparation:
-
This compound Stock Solution (20 mg/mL): Dissolve 20 mg of this compound in 1 mL of anhydrous acetonitrile. Store at -80°C for long-term storage.[3]
-
Derivatization Buffer (250 mM Sodium Carbonate/Bicarbonate, pH 9.3): Prepare a 250 mM solution of sodium carbonate/bicarbonate in water.[3]
-
Quenching Solution (250 mM NaOH): Prepare a 250 mM solution of sodium hydroxide in water.[3]
-
Neutralization Solution (2 M Formic Acid in Acetonitrile): Prepare a 2 M solution of formic acid in acetonitrile.[3]
2. Sample Preparation:
-
This protocol assumes a one-phase extraction of the biological material has been performed.[3]
3. Derivatization Reaction:
-
To 20 µL of the sample extract, add 10 µL of the Derivatization Buffer.
-
Add 20 µL of the this compound working solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes.[3]
4. Reaction Quenching and Neutralization:
-
Add 5 µL of the Quenching Solution and incubate at 40°C for 10 minutes to quench the excess this compound.[3]
-
Add 5 µL of the Neutralization Solution to neutralize the excess NaOH.[3]
5. Final Sample Preparation for LC-MS:
-
Centrifuge the final mixture at high speed (e.g., >20,000 x g) for 15 minutes at 4°C to remove any debris.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
The following are general starting parameters that should be optimized for the specific instrument and analytes of interest.
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient from low to high organic phase to separate the derivatized analytes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[7] |
Quantitative Data Summary
The following table summarizes representative quantitative performance data from various studies using Dansyl Chloride derivatization. Note that specific values will vary depending on the analyte, matrix, and instrumentation.
| Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| Bisphenols | 0.002 - 0.006 µg/L | Not Specified | > 0.995 | 68.0 - 122 | [8] |
| Amino Acids | Not Specified | 15 ng/mL (for ES-285) | > 0.99 | Not Specified | [9] |
| Amphetamines | Not Specified | Not Specified | Not Specified | 98 - 108 | [10] |
Signaling Pathways and Logical Relationships
The derivatization reaction follows a clear logical progression from sample to analysis-ready product.
Figure 2. Chemical derivatization pathway of an analyte with this compound.
Conclusion
The use of this compound for the derivatization of primary and secondary amines and phenolic compounds offers a robust and sensitive method for their quantification by LC-MS. The stable isotope-labeled derivatizing agent allows for accurate and precise measurements by correcting for matrix effects and variations in sample processing. The protocols provided herein can be adapted for a wide range of analytes and matrices, making this a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 5. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO-H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Amino Acid Analysis Using Dansyl Chloride-d6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of amino acids is fundamental in various fields of research, including metabolism studies, drug development, and clinical diagnostics. This application note describes a robust and sensitive method for the quantitative analysis of amino acids in biological samples using Dansyl Chloride-d6 as a derivatizing agent, followed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established reagent that reacts with primary and secondary amines, such as those present in amino acids, to form stable, fluorescent sulfonamide adducts.[1] The use of its deuterated analog, this compound, allows for the application of the stable isotope dilution method, a gold standard in quantitative mass spectrometry. This technique involves spiking a known amount of the heavy isotope-labeled internal standard (formed by the reaction of amino acids with this compound) into the sample. The ratio of the endogenous, light-version of the analyte to the heavy, spiked-in standard is then used for accurate quantification, effectively correcting for variations in sample preparation and matrix effects.[2]
This method offers several advantages, including:
-
Enhanced Sensitivity: The dansyl group significantly increases the ionization efficiency of amino acids in electrospray ionization (ESI) mass spectrometry.[2]
-
Improved Chromatographic Resolution: The derivatization process renders the polar amino acids more hydrophobic, leading to better retention and separation on reverse-phase chromatography columns.[2]
-
Accurate Quantification: The stable isotope dilution strategy minimizes analytical variability, ensuring high precision and accuracy.
Principle of the Method
The quantitative analysis of amino acids using this compound is based on the principle of stable isotope dilution mass spectrometry. The workflow involves the following key steps:
-
Sample Preparation: Biological samples are processed to extract free amino acids.
-
Derivatization: The extracted amino acids are derivatized with this compound. This reaction tags each amino acid with a "heavy" isotopic label.
-
Internal Standard Spiking: A known concentration of a mixture of "light" dansylated amino acid standards is added to the "heavy" labeled sample.
-
LC-MS/MS Analysis: The mixture of light and heavy labeled amino acids is separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry.
-
Quantification: The concentration of each amino acid in the original sample is determined by calculating the peak area ratio of the endogenous (heavy) to the internal standard (light) derivative.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amino Acid Standard Mixture
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Sodium Carbonate
-
Sodium Bicarbonate
-
Formic Acid (FA)
-
Internal Standard (IS): A mixture of amino acids derivatized with non-deuterated Dansyl Chloride.
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Vortex Mixer
-
Centrifuge
-
Thermomixer or heating block
Detailed Experimental Workflow
The overall experimental workflow for the quantitative analysis of amino acids using this compound is depicted below.
Step-by-Step Protocol
1. Preparation of Reagents
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 2.12 g of sodium carbonate and 1.68 g of sodium bicarbonate in 200 mL of LC-MS grade water. Adjust pH if necessary.
-
This compound Solution (10 mg/mL in ACN): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare fresh daily and protect from light.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Dilute this stock to the desired working concentration. Derivatize a known amount of this standard mixture with non-deuterated Dansyl Chloride following the same procedure as for the samples.
2. Sample Preparation and Derivatization
-
Extraction: Extract amino acids from the biological matrix using a suitable protein precipitation and extraction method (e.g., with 80% methanol).
-
Derivatization Reaction:
-
To 50 µL of the extracted sample, add 50 µL of the Derivatization Buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in a thermomixer or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
-
Internal Standard Spiking: Add a known amount of the "light" dansylated amino acid internal standard mixture to the "heavy" labeled sample.
-
Quenching and Dilution: Quench the reaction by adding 10 µL of 25% formic acid. Dilute the sample with the initial mobile phase for LC-MS/MS analysis.
The chemical reaction for the derivatization of an amino acid with this compound is illustrated below.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of dansylated amino acids.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic dansylated amino acids.
-
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each light and heavy labeled amino acid derivative.
Data Analysis and Quantification
The principle of quantification using stable isotope dilution is based on the constant ratio of the known amount of the added "light" internal standard to the unknown amount of the endogenous "heavy" analyte.
References
Application Note: Quantitative Analysis of Phenols using Dansyl Chloride-d6 Labeling with HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of phenols in various biological and environmental matrices. The protocol utilizes Dansyl Chloride-d6 as a derivatization agent to enhance the chromatographic retention and mass spectrometric detection of phenolic compounds. Dansylation of phenols introduces a tertiary amine group, which significantly improves ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to lower detection limits.[1][2][3] The use of a deuterated labeling agent (this compound) allows for the use of stable isotope-labeled internal standards, enabling accurate quantification. This method is particularly valuable for metabolomics studies and the analysis of phenolic drugs and their metabolites.[4]
Introduction
Phenolic compounds are a broad class of molecules that include endogenous metabolites (e.g., estrogens, tyrosine metabolites), drugs (e.g., salicylic acid), and environmental contaminants (e.g., bisphenol A).[1][5] Their analysis is crucial in various fields, including clinical diagnostics, pharmaceutical development, and environmental monitoring. However, the inherent polarity and sometimes poor ionization efficiency of phenols can present challenges for their direct analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Chemical derivatization with Dansyl Chloride is a well-established technique to overcome these challenges.[2][3] Dansyl Chloride reacts with the phenolic hydroxyl group under basic conditions to form a stable dansyl derivative.[6] This derivatization significantly increases the hydrophobicity of the analytes, leading to better retention on reversed-phase HPLC columns.[3] Furthermore, the dansyl moiety contains a readily ionizable dimethylamino group, which dramatically enhances the signal intensity in positive ion ESI-MS.[2][3] The use of this compound provides a convenient means for generating deuterated internal standards for precise and accurate quantification.[4]
This application note provides a detailed protocol for the this compound labeling of phenols and their subsequent analysis by HPLC-MS/MS.
Experimental Workflow
The overall experimental workflow for the this compound labeling and analysis of phenols is depicted below.
Caption: Experimental workflow for this compound labeling of phenols.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (Isotope Labeled)
-
Phenolic standards
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Sodium carbonate/bicarbonate buffer (e.g., 250 mM, pH 9.3)[1]
-
Sodium hydroxide (NaOH) solution (e.g., 250 mM) for quenching[1]
-
Formic acid in ACN (e.g., 2M) for neutralization[1]
-
Sample extraction solvents (e.g., ethyl acetate, methanol, depending on the matrix)
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for liquid samples is provided below. For solid samples, an appropriate extraction method (e.g., solid-liquid extraction, Soxhlet extraction) should be employed first.
-
To 100 µL of the sample (e.g., plasma, urine, water sample), add an appropriate amount of the internal standard (phenolic compounds labeled with this compound or a suitable structural analog).
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization Procedure
-
Reconstitute the dried extract in 20 µL of ACN.
-
Add 10 µL of 250 mM sodium carbonate/bicarbonate buffer (pH 9.3).[1]
-
Add 20 µL of freshly prepared this compound solution (e.g., 1 mg/mL in ACN).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]
4. Quenching and Neutralization
-
After incubation, cool the samples to room temperature.
-
To quench the excess this compound, add 5 µL of 250 mM NaOH solution.[1]
-
Incubate at 40°C for 10 minutes.[1]
-
Neutralize the excess NaOH by adding 5 µL of 2 M formic acid in ACN.[1]
-
Add 80 µL of methanol to precipitate any proteins.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 20,817 x g for 15 minutes at 4°C to pellet any precipitates.[1]
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
5. HPLC-MS/MS Analysis
The following are general HPLC-MS/MS conditions. These should be optimized for the specific phenols of interest.
| Parameter | Recommended Conditions |
| HPLC System | A high-performance liquid chromatography system capable of binary or quaternary gradients. |
| Column | A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized phenols, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometer | A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification. |
| MRM Transitions | To be determined for each specific dansylated phenol by infusing the standard into the mass spectrometer. A common product ion for dansylated compounds is m/z 170. |
Quantitative Data Summary
The this compound labeling method significantly improves the sensitivity of phenol analysis. The following table summarizes typical quantitative performance data, although specific values will vary depending on the analyte and matrix.
| Parameter | Typical Performance |
| Improvement in Sensitivity | 10 to over 100-fold increase in sensitivity compared to underivatized phenols.[5][7] |
| Limit of Detection (LOD) | Low ng/L to µg/L range in environmental samples.[5] For biological samples, detection limits are often in the low nanomolar to picomolar range. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. |
| Linearity | Excellent linearity is typically observed over 2-4 orders of magnitude with correlation coefficients (r²) > 0.99.[8] |
| Precision | Intra- and inter-day precision are generally below 15% (RSD).[5] |
| Accuracy/Recovery | Accuracy, often assessed through spike and recovery experiments, is typically in the range of 85-115%.[5] |
Signaling Pathway Diagram
While this application note focuses on an analytical methodology rather than a biological signaling pathway, a logical diagram illustrating the derivatization reaction is provided below.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Biogenic Amines using Dansyl Chloride-d6 Derivatization and LC-MS/MS
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurotransmitter Analysis in Brain Tissue using Dansyl Chloride-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the sensitive and quantitative analysis of key neurotransmitters in brain tissue using Dansyl Chloride-d6 as a derivatizing agent, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated derivatizing agent allows for the potential generation of a suite of deuterated internal standards from a single stock solution of unlabeled neurotransmitter standards, simplifying workflow and improving quantitative accuracy.
Introduction
The accurate quantification of neurotransmitters in brain tissue is crucial for understanding the pathophysiology of neurological and psychiatric disorders and for the development of novel therapeutics. Dansyl chloride is a well-established derivatization reagent that reacts with primary and secondary amines and phenolic hydroxyl groups present in many neurotransmitters. This derivatization enhances their chromatographic retention on reverse-phase columns and significantly improves their ionization efficiency in mass spectrometry, leading to lower detection limits.[1][2][3]
This protocol specifically utilizes this compound, a deuterated version of the reagent. This approach, known as isotope-coded derivatization, allows for the creation of stable isotope-labeled internal standards for each analyte from a single set of unlabeled standards. When the sample is derivatized with the standard (light) Dansyl Chloride and the calibration standards are derivatized with this compound (or vice versa), the resulting derivatized analytes will have a specific mass shift, enabling their use as internal standards for accurate quantification, correcting for matrix effects and variations in sample processing.
Experimental Protocols
This section details the complete workflow for the analysis of neurotransmitters in brain tissue, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
This compound (5 mg/mL in acetone)
-
Dansyl Chloride (5 mg/mL in acetone)
-
Neurotransmitter standards (e.g., Dopamine, Serotonin, GABA, Glutamate, Norepinephrine, Acetylcholine)
-
Deuterated neurotransmitter standards (for validation)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Ultrapure water
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (equipped with an electrospray ionization source)
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 50 mg of frozen brain tissue.
-
Add 500 µL of ice-cold 0.1% formic acid in acetonitrile.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Derivatization Procedure
-
Reaction Setup:
-
To 50 µL of the brain tissue supernatant (or calibration standards/quality control samples), add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of this compound solution (5 mg/mL in acetone). For the generation of internal standards, a separate set of standards would be derivatized with non-deuterated Dansyl Chloride.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching:
-
After incubation, add 20 µL of 2.5% formic acid in water to quench the reaction.
-
Vortex for 30 seconds.
-
-
Final Preparation:
-
Centrifuge the derivatized sample at 15,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of dansylated neurotransmitters.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the derivatized analytes. An example gradient is as follows:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each dansylated-d6 neurotransmitter need to be determined by infusing individual standards. The mass of the dansyl-d6 moiety will be 6 atomic mass units higher than the non-deuterated dansyl group.
-
Key Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of key neurotransmitters using Dansyl Chloride derivatization followed by LC-MS/MS, as reported in the literature. These values can be used as a reference for method validation.
Table 1: Lower Limits of Quantification (LLOQ) and Linearity Ranges
| Neurotransmitter | LLOQ (pmol/mL) | Linearity Range (pmol/mL) | Correlation Coefficient (r²) | Reference |
| Dopamine (DA) | 0.57 | 1.9 - 1900 | >0.99 | [1] |
| Serotonin (5-HT) | 0.27 | 0.9 - 900 | >0.99 | [1] |
| GABA | 1.62 | 6.5 - 6500 | >0.99 | [1] |
| Glutamate (Glu) | 0.65 | 2.6 - 2600 | >0.99 | [1] |
| Norepinephrine (NE) | 0.40 | 1.6 - 1600 | >0.99 | [1] |
Table 2: Recovery and Precision Data
| Neurotransmitter | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Dopamine (DA) | 90.3 - 115.0 | < 15 | < 15 | [2] |
| Serotonin (5-HT) | 90.3 - 115.0 | < 15 | < 15 | [2] |
| GABA | 86.3 - 111.2 | < 15 | < 15 | [4] |
| Glutamate (Glu) | 86.3 - 111.2 | < 15 | < 15 | [4] |
| Norepinephrine (NE) | 90.3 - 115.0 | < 15 | < 15 | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for neurotransmitter analysis.
Dopaminergic and Serotonergic Signaling Pathways
Caption: Dopaminergic and serotonergic signaling pathways.
GABAergic and Glutamatergic Signaling Pathways
Caption: GABAergic and glutamatergic signaling pathways.
References
- 1. Determination of dansylated monoamine and amino acid neurotransmitters and their metabolites in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Metabolome Profiling with Dansyl Chloride-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of the metabolome presents a significant challenge due to the chemical diversity and wide dynamic range of endogenous small molecules. Chemical derivatization is a powerful strategy to enhance the analytical properties of metabolites for mass spectrometry-based analysis. Dansyl chloride (DnsCl) is a widely used derivatizing agent that reacts with primary and secondary amines, as well as phenolic and alcoholic hydroxyl groups.[1][2] The use of its deuterated isotopologue, Dansyl Chloride-d6 (DnsCl-d6), in conjunction with its light counterpart (DnsCl-d0), enables robust and accurate quantitative profiling of the metabolome through isotope dilution mass spectrometry.
This chemical isotope labeling (CIL) approach offers several advantages for liquid chromatography-mass spectrometry (LC-MS) based metabolomics:
-
Enhanced Sensitivity: The dansyl group significantly increases the ionization efficiency of derivatized metabolites in electrospray ionization (ESI), leading to signal enhancements of one to three orders of magnitude.[3][4]
-
Improved Chromatographic Separation: Derivatization increases the hydrophobicity of polar and ionic metabolites, improving their retention and separation on reversed-phase liquid chromatography (RPLC) columns.[3][4]
-
Accurate Quantification: By labeling a sample with the "light" (d0) reagent and a pooled reference or internal standard mixture with the "heavy" (d6) reagent, precise relative and absolute quantification can be achieved by comparing the peak intensity ratios of the resulting isotopic pairs.
-
Broad Metabolome Coverage: This method allows for the comprehensive profiling of the amine- and phenol-containing submetabolome.[5]
These application notes provide a detailed protocol for the quantitative profiling of the metabolome in biological samples using this compound derivatization followed by LC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Dansyl Chloride (d0)
-
This compound (DnsCl-d6)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Sodium Carbonate/Sodium Bicarbonate buffer (Na2CO3/NaHCO3), 250 mM, pH 9.3
-
Sodium Hydroxide (NaOH), 250 mM
-
Internal standards (optional, for absolute quantification)
-
Biological samples (e.g., urine, serum, cell extracts)
Sample Preparation
Proper sample preparation is critical for high-quality data.[6] The following is a general guideline; specific steps may vary depending on the sample matrix.
-
Metabolite Extraction:
-
Serum/Plasma: Precipitate proteins by adding 3 volumes of ice-cold methanol to 1 volume of sample. Vortex thoroughly and centrifuge at high speed (e.g., 20,817 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Urine: Thaw frozen urine samples on ice. Centrifuge to remove particulate matter. The supernatant can be directly used for derivatization after appropriate dilution.
-
Cell Pellets/Tissues: Perform a one-phase extraction using a suitable solvent system (e.g., methanol/water). Homogenize the sample, vortex, and centrifuge to pellet cellular debris. Collect the supernatant.
-
-
Solvent Evaporation: Dry the collected supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
This compound Derivatization Protocol
This protocol is adapted for a relative quantification workflow where individual samples are labeled with "light" Dansyl Chloride (d0) and a pooled quality control (QC) sample is labeled with "heavy" this compound.
-
Reconstitution: Reconstitute the dried metabolite extracts in a small volume of 50:50 (v/v) Acetonitrile/Water (reconstitution buffer).
-
Buffer Addition: To 20 µL of the reconstituted sample, add 10 µL of 250 mM Na2CO3/NaHCO3 buffer (pH 9.3) and 10 µL of reconstitution buffer. Vortex for 30 seconds.
-
Derivatization Reaction:
-
Individual Samples (Light Labeling): Add 20 µL of Dansyl Chloride (d0) solution (e.g., 20 mg/mL in ACN).
-
Pooled QC Sample (Heavy Labeling): Add 20 µL of this compound (d6) solution (e.g., 20 mg/mL in ACN).
-
-
Incubation: Incubate all samples at 60°C for 60 minutes.
-
Quenching: Add 5 µL of 250 mM NaOH solution to each sample and incubate at 40°C for 10 minutes to quench the excess Dansyl Chloride.
-
Neutralization: Add 5 µL of 2 M Formic Acid (in ACN) to neutralize the excess NaOH.
-
Sample Pooling (for Relative Quantification): Combine an equal volume of each "light"-labeled individual sample with the "heavy"-labeled pooled QC sample. For example, mix 20 µL of a d0-labeled sample with 20 µL of the d6-labeled QC sample.
-
Final Preparation: Centrifuge the final mixed samples at high speed (e.g., 20,817 x g) for 15 minutes at 4°C to remove any precipitate. Transfer the supernatant to autosampler vials for LC-MS analysis.
LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific LC-MS system being used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized metabolites. For example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode (e.g., m/z 150-1000) and data-dependent MS/MS for metabolite identification.
Quantitative Data and Performance
Dansyl chloride derivatization coupled with LC-MS enables the quantification of a wide range of metabolites with excellent performance. Studies have demonstrated the ability to determine the absolute concentrations of over 90 metabolites in human urine, with concentrations spanning from 30 nM to 2510 µM.[3][4] The method typically achieves a linear response over at least two orders of magnitude with an average relative standard deviation (RSD) of around 5.3% in replicate experiments for the analysis of amino acids.[3][4]
Table 1: Representative Performance Metrics for Quantitative Metabolome Profiling with Dansyl Chloride Derivatization.
| Parameter | Typical Performance | Reference |
| Number of Quantified Metabolites | >90 (in human urine) | [3][4] |
| Concentration Range | nM to low mM | [3][4] |
| Linearity (Dynamic Range) | > 2 orders of magnitude | [3][4] |
| Reproducibility (RSD) | ~ 5-10% | [3][4] |
| Sensitivity Enhancement | 1-3 orders of magnitude | [3][4] |
Table 2: Examples of Metabolite Classes Quantifiable with Dansyl Chloride Derivatization.
| Metabolite Class | Examples |
| Amino Acids | All 20 proteinogenic amino acids, and others |
| Biogenic Amines | Dopamine, Serotonin, Histamine, Putrescine |
| Phenolic Compounds | Tyrosine, Catecholamines, Estrogens |
| Polyamines | Spermidine, Spermine |
| Di- and Tripeptides | Various endogenous peptides |
| Drugs and their Metabolites | Compounds containing primary/secondary amines or phenols |
Visualizations
Derivatization Reaction
The core of this methodology is the chemical reaction between Dansyl Chloride and the functional groups of metabolites.
Caption: Chemical derivatization of metabolites with this compound.
Experimental Workflow
The overall experimental workflow for quantitative metabolomics using this compound is a multi-step process from sample collection to data analysis.
Caption: Workflow for quantitative metabolomics using isotopic dansylation.
Conclusion
The use of this compound for the quantitative profiling of the metabolome is a robust, sensitive, and versatile technique. It addresses many of the challenges associated with the analysis of polar and low-abundance metabolites. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful method in their own laboratories for applications ranging from biomarker discovery to monitoring metabolic pathways in response to drug treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dansyl Chloride-d6 Derivatization
Welcome to the technical support center for Dansyl Chloride-d6 derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound (DNSCl-d6) is a deuterium-labeled version of Dansyl Chloride. It is a fluorescent labeling reagent used to derivatize molecules containing primary and secondary amine, phenolic hydroxyl, and carboxylic acid functional groups.[1][2][3] This derivatization is primarily performed to enhance the sensitivity and improve the ionization characteristics of analytes for detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The stable isotope label makes it a suitable internal standard for quantitative mass spectrometry analysis.[1]
Q2: What are the optimal storage conditions for this compound? A2: Proper storage is critical to maintain the reagent's reactivity.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Protect from light and moisture.[2]
-
In Solvent: Once dissolved, aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][6] Dansyl chloride is unstable in DMSO solutions and should not be stored in this solvent.[2]
Q3: Which functional groups does Dansyl Chloride react with? A3: Dansyl Chloride primarily reacts with primary and secondary aliphatic and aromatic amines to form stable sulfonamide adducts.[3] It can also be used to label phenolic hydroxyl and carboxylic acid functional groups.[2] It is considered a chemoselective derivatization reagent for phenols, improving their ionization efficiency.[7]
Q4: What pH is optimal for the derivatization reaction? A4: The optimal pH for the dansylation of amines and phenols is in the alkaline range. A sodium carbonate/bicarbonate buffer with a pH between 9 and 11 is commonly used.[8][9] For instance, a pH of 9.3 has been used for phenols[7], while a pH of 9.8 is recommended for amino acids.[10] It is important to note that very high pH levels (e.g., pH 11) can sometimes reduce the derivatization efficiency for certain compounds like histidine.[9]
Q5: Why is it necessary to quench the reaction and what should I use? A5: Quenching stops the derivatization reaction by consuming the excess, unreacted Dansyl Chloride. This is crucial because a large excess of the reagent, necessary to drive the reaction to completion, can lead to the decomposition of the newly formed dansylated products.[11] Common quenching agents include primary amine solutions like methylamine or ethylamine[11], or bases such as sodium hydroxide (NaOH)[7] or ammonium hydroxide.[10]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for this compound derivatization prior to LC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound I CAS#: 1276379-68-0 I deuterium labeled 3-Mercapto-3-methylbutan-1-ol I InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
common issues with Dansyl Chloride-d6 labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of primary and secondary amines with Dansyl Chloride-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (DNSCl-d6) is a deuterated form of Dansyl Chloride, a reagent used to fluorescently label primary and secondary amino groups in molecules such as proteins, peptides, and amino acids.[1][2][3] The resulting dansylated products are highly fluorescent, allowing for sensitive detection and quantification. The deuterium labeling provides a stable isotope signature, making it particularly useful as an internal standard in quantitative mass spectrometry-based applications.[1][4]
Q2: What is the optimal pH for this compound labeling?
The labeling reaction with this compound is highly pH-dependent. The optimal pH range is typically between 9.5 and 11.0.[5][6][7][8] This alkaline condition is necessary because Dansyl Chloride reacts with the unprotonated form of the amine group.[7]
Q3: What solvent should I use to dissolve this compound?
This compound is soluble in organic solvents such as acetonitrile, dimethylformamide (DMF), and acetone.[2][9] It is important to note that Dansyl Chloride is unstable in dimethyl sulfoxide (DMSO) and solutions in DMSO should not be prepared.[2][10] For labeling reactions in aqueous buffers, it is recommended to first dissolve the this compound in a minimal amount of a suitable organic solvent before adding it to the reaction mixture.[11]
Q4: How should I store this compound?
Solid this compound should be stored at -20°C for long-term stability (up to 3 years).[4][12] Stock solutions in an appropriate solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][12] It is crucial to protect the compound from light and moisture.[2]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Low labeling efficiency is a common problem that can be attributed to several factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 9.5-11.0. Use a non-amine-containing buffer such as sodium bicarbonate or carbonate.[5][6] |
| Hydrolysis of this compound | Prepare fresh solutions of this compound immediately before use. Minimize the reaction time in aqueous solutions, as the reagent hydrolyzes to the non-reactive dansyl sulfonic acid (dansic acid).[5][13] The rate of hydrolysis increases significantly at pH values above 9.5.[7][[“]] |
| Insufficient Reagent | Use a sufficient molar excess of this compound to the analyte. A common recommendation is a >100-fold molar excess.[9] |
| Low Reaction Temperature | While the reaction can proceed at room temperature, increasing the temperature (e.g., to 75°C) can enhance the reaction rate.[9] However, be mindful of the stability of your analyte at higher temperatures. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary or secondary amines (e.g., Tris), as they will compete with the target analyte for labeling. |
Experimental Protocol: Optimizing Labeling pH
-
Prepare a series of reaction buffers with varying pH values (e.g., 9.0, 9.5, 10.0, 10.5, 11.0) using a non-amine buffer system like sodium carbonate-bicarbonate.
-
Prepare your analyte solution in each of these buffers.
-
Prepare a fresh stock solution of this compound in acetonitrile.
-
Initiate the labeling reaction by adding a fixed molar excess of the this compound solution to each analyte solution.
-
Incubate all reactions under identical conditions (time and temperature).
-
Quench the reaction (e.g., by adding a small amount of a primary amine like glycine or by acidification).
-
Analyze the labeling efficiency for each pH condition using an appropriate method (e.g., HPLC with fluorescence detection or LC-MS).
-
Plot the labeling efficiency against the pH to determine the optimal condition for your specific analyte.
Issue 2: Non-Specific Labeling or Multiple Products
The appearance of unexpected labeled species can complicate data analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction with other nucleophilic groups | Dansyl Chloride can also react with other nucleophilic groups such as the hydroxyl group of tyrosine and the sulfhydryl group of cysteine.[9][15] If this is a concern, consider optimizing the reaction pH, as the reactivity of these groups is also pH-dependent. |
| Excess Dansyl Chloride causing degradation | Prolonged reaction times with a large excess of Dansyl Chloride can sometimes lead to the degradation of the initially formed dansylated product.[13] It is important to quench the reaction once sufficient labeling has been achieved. |
| Reaction with buffer components | As mentioned, amine-containing buffers will be labeled. Always use a non-nucleophilic buffer. |
Issue 3: Reagent Instability and Degradation
This compound is susceptible to degradation, which can lead to inconsistent results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis in aqueous solution | The primary degradation pathway in aqueous media is hydrolysis to dansyl sulfonic acid.[5][13] This process is accelerated at higher pH and temperature.[7] Always prepare fresh aqueous solutions of the reagent. |
| Instability in certain organic solvents | Dansyl Chloride is known to be unstable in DMSO.[2][10] Use alternative solvents like acetonitrile or DMF for preparing stock solutions. |
| Improper Storage | Ensure the solid reagent and stock solutions are stored at the recommended temperatures and protected from light and moisture to prevent degradation over time.[2][4][12] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for Dansyl Chloride labeling.
| Parameter | Value / Condition | Reference |
| Optimal Reaction pH | 9.5 - 11.0 | [5][6][7] |
| Molar Excess of Reagent | >100-fold | [9] |
| Reaction Temperature | Room Temperature to 75°C | [9] |
| Long-term Storage (Solid) | -20°C (up to 3 years) | [4][12] |
| Stock Solution Storage | -80°C (up to 6 months) | [1][12] |
| Excitation Maximum (Dansyl-amides) | ~333 nm (in DMF) | [2] |
| Emission Maximum (Dansyl-amides) | ~515 nm (in DMF) | [2] |
Visualizations
Caption: General workflow for this compound labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Competing reactions in this compound labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound I CAS#: 1276379-68-0 I deuterium labeled 3-Mercapto-3-methylbutan-1-ol I InvivoChem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. study-of-the-dansylation-reaction-of-amino-acids-peptides-and-proteins - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 14. consensus.app [consensus.app]
- 15. Dansyl chloride binding to proteins. Quantitative estimation of N-terminal, lysyl, and tyrosyl residues by the radioactive reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions during Dansyl Chloride-d6 derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize their Dansyl Chloride-d6 derivatization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization process.
Issue 1: Low Derivatization Yield
Question: I am observing low yields of my dansylated product. What are the potential causes and how can I improve the yield?
Answer:
Low derivatization yield is a common issue that can be attributed to several factors. The primary reasons include suboptimal reaction conditions and degradation of the this compound reagent.
Potential Causes and Solutions:
-
Suboptimal pH: The derivatization reaction is highly pH-dependent. The optimal pH for the reaction with primary and secondary amines is typically between 9.5 and 10.[1][2] At this pH, the amino groups are deprotonated and more nucleophilic.
-
Recommendation: Use a carbonate-bicarbonate or borate buffer to maintain the optimal pH. Verify the pH of your reaction mixture before adding the this compound.
-
-
Incorrect Reaction Temperature and Time: Both temperature and reaction time significantly influence the derivatization yield. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to solvent evaporation and sample degradation.[3]
-
Inadequate this compound Concentration: An insufficient amount of the derivatizing agent will result in incomplete derivatization.
-
Recommendation: Ensure a molar excess of this compound is used. The optimal concentration should be determined empirically for your specific application.
-
-
Hydrolysis of this compound: this compound is susceptible to hydrolysis in aqueous solutions, forming dansyl acid, which is unreactive towards amines.[5] This side reaction competes with the desired derivatization reaction.
-
Improper Storage of this compound: The reagent is sensitive to light and moisture.[6]
Issue 2: Presence of Multiple Unwanted Peaks in the Chromatogram
Question: My chromatogram shows several unexpected peaks in addition to my desired dansylated product. What could be the source of these side products?
Answer:
The presence of extraneous peaks often indicates the occurrence of side reactions during the derivatization process.
Potential Causes and Solutions:
-
Hydrolysis of this compound: As mentioned previously, the hydrolysis of this compound to dansyl acid is a major side reaction.[5] The resulting dansyl acid can appear as a prominent peak in your chromatogram.
-
Recommendation: To minimize hydrolysis, prepare fresh reagent solutions and control the water content of your reaction.
-
-
Reaction with Other Functional Groups: Dansyl Chloride is not entirely specific to primary and secondary amines. It can also react with other nucleophilic groups such as phenols, alcohols, and carboxylic acids, although generally to a lesser extent and under specific conditions.[6][8][9]
-
Recommendation: If your sample contains these functional groups, you may need to optimize your reaction conditions (e.g., pH, temperature) to favor the derivatization of the target amine. Alternatively, a sample cleanup step prior to derivatization may be necessary.
-
-
Oxidative Side Reactions: When working with sulfhydryl-containing compounds (e.g., cysteine), Dansyl Chloride can act as an oxidizing agent, leading to the formation of disulfides.[10] The dansylation then occurs on the disulfide.
-
Recommendation: If you are analyzing thiols, consider using a reducing agent prior to derivatization to prevent disulfide formation.
-
-
Excess Derivatizing Reagent: A large excess of this compound can lead to a significant peak in the chromatogram, which might interfere with the peaks of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound derivatization?
A1: this compound reacts with primary and secondary amino groups through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[12]
Q2: What solvents are recommended for preparing this compound solutions?
A2: this compound is soluble in organic solvents such as acetone, acetonitrile, and dimethylformamide (DMF).[6][7] It is important to note that Dansyl Chloride is unstable in dimethyl sulfoxide (DMSO).[6][12] Therefore, DMSO should be avoided for preparing solutions of this reagent.
Q3: How can I confirm that the derivatization has been successful?
A3: Successful derivatization results in the formation of a fluorescent product. The dansylated derivatives exhibit strong fluorescence with excitation and emission maxima around 333 nm and 515 nm, respectively, in DMF.[6] You can monitor the reaction progress using a fluorescence detector or by analyzing the products with techniques like HPLC with fluorescence detection or mass spectrometry.
Q4: Is it possible to derivatize hydroxyl and carboxylic acid groups with this compound?
A4: Yes, under certain conditions, this compound can react with hydroxyl and carboxylic acid functional groups.[6][9] However, the reaction with amines is generally more favorable. Derivatization of these groups may require more forcing conditions.
Q5: What are the storage and stability recommendations for this compound?
A5: this compound should be stored at +4°C and protected from light and moisture.[6] It is stable for at least 2 years after receipt when stored under these conditions.[6] For long-term storage, -20°C is recommended.[7] Aqueous solutions of this compound are not stable and should be used immediately after preparation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of Dansyl Chloride derivatization.
Table 1: Effect of Temperature on Derivatization Yield
| Temperature (°C) | Relative Yield Increase (compared to 40°C) | Reference |
| 40 | 1x | [3] |
| 95 | 1 - 10x | [3] |
Table 2: Optimization of Derivatization Conditions for Different Analytes
| Analyte Type | pH | Temperature (°C) | Time (min) | Solvent | Reference |
| Amino Acids | 9.8 | 80 | 30 | Acetonitrile | [3] |
| Biogenic Amines | 8.5 | 42 | 45 | Acetone | [11] |
| Phenols | 9.3 | 60 | 60 | Acetonitrile | [13] |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids in Biological Samples
This protocol is adapted from a method for the determination of neuroactive amino acids.[3]
-
Sample Preparation: To 50 µL of the sample (e.g., deproteinized plasma or brain tissue supernatant), add 20 µL of the internal standard working solution.
-
Buffering: Add 50 µL of 2 mol/L KHCO3–KOH solution (pH 9.8).
-
Derivatization: Add 50 µL of 20 mg/mL this compound in acetonitrile.
-
Incubation: Incubate the mixture at 80°C for 30 minutes.
-
Quenching: Stop the reaction by adding 20 µL of acetic acid.
-
Analysis: The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Phenols in Cellular Extracts
This protocol is based on a method for the derivatization of the phenol submetabolome.[13]
-
Sample and Buffer Addition: To 20 µL of the one-phase extract, add 10 µL of 250 mM Na2CO3/NaHCO3 buffer (pH 9.3).
-
Reconstitution Buffer: Add 10 µL of a 50:50 (v/v) water:acetonitrile solution.
-
Vortex and Centrifuge: Vortex the tube for 30 seconds and centrifuge for 5 seconds at 1000 g.
-
Derivatization: Add 20 µL of freshly prepared 20 mg/mL this compound in acetonitrile.
-
Incubation: Incubate the sample at 60°C for 60 minutes.
-
Quenching: Add 5 µL of 250 mM NaOH solution and incubate at 40°C for 10 minutes to quench the excess this compound.
-
Neutralization: Add 5 µL of 2 M formic acid in acetonitrile to neutralize the excess NaOH.
-
Protein Precipitation: Add 80 µL of methanol and vortex for 30 seconds.
-
Centrifugation: Centrifuge at 20,817 g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizations
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 6. adipogen.com [adipogen.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. [Oxidative side reactions during dansylation of SH-compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
Navigating Dansyl Chloride-d6 Derivatization: A Technical Support Guide
Welcome to the technical support center for improving ionization efficiency with Dansyl Chloride-d6. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in mass spectrometry?
This compound is a deuterium-labeled derivatizing agent used to enhance the ionization efficiency of molecules containing primary and secondary amine or phenolic hydroxyl groups.[1][2] The dansyl moiety introduces a tertiary amine, which readily accepts a proton, leading to a significant signal boost in positive mode electrospray ionization (ESI-MS).[3] The deuterium labeling provides a convenient internal standard for accurate quantification in stable isotope dilution mass spectrometry.[1]
Q2: Why am I seeing low derivatization efficiency?
Several factors can contribute to low derivatization efficiency. These include:
-
Incorrect pH: The reaction is highly pH-dependent. For primary and secondary amines, a basic pH (typically pH 9.5-9.8) is required to ensure the amino group is deprotonated and available for reaction.[3][4]
-
Reagent Degradation: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, forming dansyl acid, which is inactive for labeling.[4][5] Always prepare fresh dansyl chloride solutions in an organic solvent like acetonitrile (ACN) immediately before use.[3]
-
Insufficient Reagent Concentration: A sufficient excess of dansyl chloride is necessary to drive the reaction to completion.[6]
-
Low Reaction Temperature or Time: While the reaction can proceed at room temperature, incubation at higher temperatures (e.g., 60°C) for a defined period (e.g., 60 minutes) can improve yields.[2] However, prolonged incubation or excessively high temperatures can lead to the degradation of the dansylated products.[7]
Q3: My baseline is noisy, and I see many interfering peaks. What could be the cause?
A noisy baseline and interfering peaks can arise from several sources:
-
Excess Dansyl Chloride: Unreacted dansyl chloride and its hydrolysis byproduct, dansyl acid, can create significant background signals.[5] It is crucial to quench the reaction to consume excess reagent.
-
Improper Quenching: The quenching step terminates the derivatization reaction and consumes excess dansyl chloride. Incomplete quenching will lead to the presence of unreacted reagent.
-
Sample Matrix Effects: Complex biological matrices can introduce a wide range of interfering compounds. Proper sample preparation and cleanup are essential.
Q4: Can I use this compound for compounds other than amines?
Yes, this compound can also be used to derivatize phenols.[2] This makes it a versatile reagent for a broader range of metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is at the optimal pH (e.g., pH 9.5-9.8 for amines).[3][4] Prepare fresh buffer and verify the pH before use. |
| Degraded this compound reagent. | Prepare fresh this compound solution in ACN immediately before the experiment.[3] Store the stock powder in a desiccator at the recommended temperature. | |
| Insufficient incubation time or temperature. | Optimize the incubation time and temperature. For many applications, 60 minutes at 60°C is effective.[2] For others, 30-60 minutes at room temperature may be sufficient.[3] | |
| High Background Noise | Excess unreacted this compound. | After derivatization, quench the reaction with a suitable reagent like sodium hydroxide followed by neutralization with formic acid.[2] |
| Presence of dansyl acid (hydrolysis product). | Minimize the exposure of this compound solution to aqueous environments before the reaction. Prepare the reagent fresh.[5] | |
| Poor Reproducibility | Inconsistent sample preparation. | Follow a standardized and consistent protocol for sample extraction and preparation.[2] |
| Variability in reaction conditions. | Precisely control the reaction time, temperature, and reagent concentrations for all samples and standards. | |
| Unexpected Adducts or Side Products | Reaction with other functional groups or impurities. | Ensure the purity of your standards and reagents. Consider a sample cleanup step prior to derivatization. Dansyl chloride can react with hydroxyl groups, although less readily than with amines.[7] |
| Degradation of dansylated product. | Avoid prolonged exposure to high temperatures or harsh pH conditions after derivatization.[7] |
Experimental Protocols
Derivatization of Amino Acids in Biological Samples
This protocol is adapted from established methods for the analysis of amino acids.[3]
1. Reagent Preparation:
- 100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of water. Adjust the final volume to 50 mL with water. Filter through a 0.22 µm filter and store at 4°C.
- 50 mM this compound in ACN: Dissolve the required amount of this compound in 100% acetonitrile. This solution should be prepared fresh and used within 24 hours.[3]
2. Derivatization Procedure:
- Immediately before use, mix the 100 mM sodium carbonate/bicarbonate buffer and the 50 mM this compound solution in a 1:1 ratio.
- To 25 µL of your sample extract, add 50 µL of the this compound/buffer mixture.
- Mix thoroughly by pipetting.
- Seal the reaction vessel and incubate at 25°C for 60 minutes with shaking, or in the dark for 30 minutes if a shaker is unavailable.[3]
3. Quenching and Sample Preparation for LC-MS:
- After incubation, the sample is typically ready for direct injection or can be further diluted if necessary. For some applications, a quenching step may be beneficial to reduce background noise.
Derivatization of Phenols in Cellular Extracts
This protocol is a modification of a method for derivatizing the phenol submetabolome.[2]
1. Reagent Preparation:
- 250 mM Na2CO3/NaHCO3 Buffer (pH 9.3): Prepare an aqueous solution of sodium carbonate and sodium bicarbonate and adjust the pH to 9.3. Store at 4°C.
- 20 mg/mL this compound in ACN: Prepare a stock solution of this compound in acetonitrile. Store at 4°C for short-term use or -80°C for long-term storage.[2]
- 250 mM NaOH Solution: Prepare an aqueous solution of sodium hydroxide.
- 2 M Formic Acid in ACN: Prepare a solution of formic acid in acetonitrile.
2. Derivatization Procedure:
- To your dried sample extract, add 10 µL of the 250 mM Na2CO3/NaHCO3 buffer.
- Add 20 µL of the 20 mg/mL this compound solution.
- Vortex the mixture for 30 seconds.
- Incubate at 60°C for 60 minutes.[2]
3. Quenching and Sample Preparation for LC-MS:
- Add 5 µL of the 250 mM NaOH solution to quench the excess this compound and incubate at 40°C for 10 minutes.
- Add 5 µL of 2 M formic acid in ACN to neutralize the excess NaOH.[2]
- Add an appropriate volume of a suitable solvent (e.g., methanol) to precipitate proteins.
- Centrifuge to pellet the precipitate and transfer the supernatant for LC-MS analysis.
Visualized Workflows
Caption: General workflow for this compound derivatization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Dansyl Chloride-d6 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the analysis of Dansyl Chloride-d6 (Dns-Cl-d6) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Dns-Cl-d6 derivatives?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of quantitative analysis.[1][3] In the analysis of Dns-Cl-d6 derivatives, matrix components can interfere with the ionization of the derivatized analytes in the mass spectrometer's ion source, leading to erroneous quantification.[3]
Q2: Why is this compound used for derivatization in LC-MS analysis?
A2: Dansyl Chloride is a derivatizing agent used to improve the chromatographic separation and enhance the ionization efficiency of compounds, particularly those containing primary and secondary amine or phenolic functional groups.[4][5] The dansyl moiety increases the sensitivity of detection in mass spectrometry.[5][6] The deuterated form (d6) is often used to introduce a stable isotope label, which can be useful for internal standardization in quantitative mass spectrometry, helping to compensate for matrix effects.[7]
Q3: Can derivatization with Dansyl Chloride itself help in reducing matrix effects?
A3: Yes, derivatization with Dansyl Chloride can help mitigate matrix effects in a few ways. It can improve the chromatographic retention and separation of the analytes from interfering matrix components.[5] Additionally, the high ionization efficiency of the dansyl group can make the analyte's signal more robust and less susceptible to suppression by the matrix. One study noted that dansyl derivatives showed less matrix effect compared to other derivatives.[8]
Q4: What are the most common sources of matrix effects in biological samples?
A4: In biological matrices such as plasma, serum, urine, and tissue homogenates, the most common sources of matrix effects are phospholipids, salts, endogenous metabolites, and proteins.[1] These components can co-elute with the Dns-Cl-d6 derivatives and interfere with their ionization.
Q5: How can I assess the presence and magnitude of matrix effects in my assay?
A5: A common method to evaluate matrix effects is the post-extraction addition method.[1] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. The matrix effect can be quantified by the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for my Dns-Cl-d6 derivatives, leading to poor sensitivity.
-
Question: What are the primary causes of ion suppression and how can I mitigate them?
-
Answer: Ion suppression is often caused by co-eluting matrix components that compete with the analyte for ionization.[9]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be highly effective.[7] For instance, LLE with a solvent like methyl tert-butyl ether (MTBE) can be used to extract derivatized analytes from aqueous matrices.[10]
-
Optimize Chromatography: Adjust the chromatographic conditions to better separate the analyte from matrix interferences. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.[7]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[11]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte will experience similar matrix effects. By using the ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be compensated.[7]
-
-
Issue 2: My results show high variability between replicate injections of the same sample.
-
Question: Could matrix effects be the cause of this poor reproducibility?
-
Answer: Yes, inconsistent matrix effects are a common cause of poor reproducibility. The composition of the matrix can vary slightly between samples, leading to different degrees of ion suppression or enhancement.[1]
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored in a consistent manner to minimize variability in the matrix composition.[12]
-
Implement Robust Sample Clean-up: As mentioned before, a thorough and consistent sample preparation method is crucial for minimizing matrix variability.
-
Check for Carryover: Ensure that the HPLC system is not exhibiting carryover from previous injections, which can introduce variability.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[7]
-
-
Issue 3: I am observing unexpected peaks or a distorted baseline in my chromatogram.
-
Question: Can byproducts of the dansylation reaction interfere with my analysis?
-
Answer: Yes, excess derivatizing reagent and byproducts from the dansylation reaction can interfere with the analysis. For example, Dansyl Chloride can hydrolyze to dansyl acid in aqueous environments.[5]
-
Troubleshooting Steps:
-
Optimize Derivatization Conditions: Use the minimum amount of Dansyl Chloride required for complete derivatization to reduce the amount of excess reagent. The reaction time and temperature should also be optimized.
-
Chromatographic Separation: Develop a chromatographic method that effectively separates the derivatized analyte from the excess reagent and its byproducts. Often, these byproducts are more polar and will elute earlier in a reversed-phase system.[13]
-
Quenching the Reaction: After the desired derivatization time, the reaction can be quenched to prevent further side reactions. For example, adding a small amount of a primary or secondary amine solution can consume the excess Dansyl Chloride. Some protocols use sodium hydroxide followed by formic acid.[4]
-
-
Quantitative Data Summary
The following table summarizes representative quantitative data related to the analysis of Dansyl Chloride derivatives, highlighting the impact of derivatization and the performance of analytical methods.
| Analyte | Matrix | Derivatization | LC-MS/MS Method | LLOQ | Reference |
| Estradiol | Human Plasma | Dansyl Chloride | Triple Quadrupole MS | 1 pg/mL | [10] |
| Glyphosate, AMPA, Glufosinate | Milk, Cucumber, Honey, etc. | Dansyl Chloride | Orbitrap MS | 10-25 µg/kg | [13] |
| Amino Acids | River Water & Sediment | Dansyl Chloride | High-Resolution MS | 0.005-0.02 ng/mL (water), 0.15-0.80 ng/g (sediment) | [8] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization of Phenolic Compounds in Cellular Extracts[4]
-
Sample Preparation: Start with a one-phase extract of the biological material.
-
Derivatization Reaction:
-
To 20 µL of the sample extract, add 20 µL of 1 mg/mL Dansyl Chloride in acetone and 20 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.5).
-
Incubate the mixture at 60°C for 10 minutes.
-
-
Quenching:
-
Add 5 µL of 250 mM sodium hydroxide solution and incubate at 60°C for another 5 minutes to quench the excess Dansyl Chloride.
-
Neutralize the excess sodium hydroxide by adding 5 µL of 2 M formic acid in acetonitrile.
-
-
Protein Precipitation:
-
Add 80 µL of methanol and vortex for 30 seconds.
-
Centrifuge at high speed (e.g., >13,000 x g) for 15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Estradiol from Serum[11]
-
Sample Preparation:
-
To a 500 µL aliquot of serum, add an internal standard (e.g., estradiol-d5).
-
-
Extraction:
-
Add 6 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the layers.
-
Freeze the aqueous layer to facilitate the decanting of the organic layer.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution containing Dansyl Chloride in acetone and carbonate buffer for derivatization.
-
Visualizations
Caption: A generalized workflow for the analysis of biological samples using this compound derivatization followed by LC-MS/MS.
Caption: Illustration of how matrix components can lead to ion suppression in the mass spectrometer's ion source, resulting in a decreased analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 6. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. dansyl derived amino: Topics by Science.gov [science.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Glutathione measurement in human plasma. Evaluation of sample collection, storage and derivatization conditions for analysis of dansyl derivatives by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
instability of dansyl derivatives and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of dansyl derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of dansyl derivatives?
A1: The stability of dansyl derivatives is primarily influenced by several factors:
-
pH: The derivatization reaction is highly pH-dependent, with optimal yields typically achieved in alkaline conditions (pH 9.5-11).[1][2] However, high pH also accelerates the hydrolysis of the derivatizing agent, dansyl chloride, into an inactive form.[2][3] Furthermore, the stability of the final dansylated product can also be pH-sensitive.
-
Light: Both dansyl chloride and its derivatives are susceptible to photodegradation.[4][3] Exposure to light can lead to a loss of fluorescence and decomposition of the compound.
-
Temperature: While elevated temperatures can increase the rate of the derivatization reaction, they can also promote the degradation of both the reagent and the resulting derivatives.[5][6][7] Long-term storage at elevated temperatures is not recommended.[8]
-
Solvent: The choice of solvent is critical. Dansyl chloride is often dissolved in an organic solvent like acetone or acetonitrile before being added to the aqueous reaction mixture.[4][2][3] The polarity of the solvent can significantly impact the fluorescence quantum yield of the dansyl derivatives.[9][10] It is also important to note that dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[11]
-
Hydrolysis: Dansyl chloride readily hydrolyzes in aqueous solutions, particularly at high pH, to form dansyl acid, which is not reactive with the target analytes.[2][3]
Q2: How can I prevent the degradation of my dansyl derivatives?
A2: To minimize degradation and ensure the integrity of your dansyl derivatives, consider the following preventative measures:
-
Optimized Storage: Store both dansyl chloride reagent and the prepared dansyl derivatives at low temperatures, typically between 2-8°C for short-term storage and -20°C for long-term storage.[8][12][13] Always protect them from light by using amber vials or storing them in the dark.[4][3]
-
Precise pH Control: Carefully control the pH of the derivatization reaction to find the optimal balance between efficient derivatization and minimal hydrolysis of dansyl chloride. The ideal pH is often analyte-dependent but generally falls within the 9.5-11 range.[1][2][14]
-
Appropriate Solvent Selection: Use high-purity solvents. For derivatization, dissolve dansyl chloride in a suitable organic solvent like acetone or acetonitrile immediately before use.[4][3] Avoid using DMSO for preparing dansyl chloride solutions.[11]
-
Quenching Excess Reagent: After the derivatization reaction is complete, quench any remaining unreacted dansyl chloride by adding a small amount of a primary or secondary amine, such as ammonia or Tris buffer, or by acidification with formic acid.[3][6][7] This prevents the formation of unwanted byproducts during storage.
-
Inert Atmosphere: For highly sensitive derivatives, consider preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Verify pH: Ensure the reaction pH is within the optimal range for your analyte (typically 9.5-11).[1][2] 2. Optimize Reaction Time and Temperature: The reaction may require longer incubation or a higher temperature. Typical conditions range from 30-60 minutes at 40-80°C.[5][6][7] 3. Check Reagent Concentration: Ensure a sufficient molar excess of dansyl chloride is used. |
| Degradation of Dansyl Derivative | 1. Protect from Light: Minimize exposure of your samples to light during all experimental steps.[4][3] 2. Maintain Low Temperature: Keep samples on ice or in a cooling block when not in use. For storage, use appropriate low-temperature conditions.[8] |
| Hydrolysis of Dansyl Chloride | 1. Prepare Reagent Fresh: Prepare the dansyl chloride solution immediately before use.[3] 2. Minimize Water Contact: Avoid introducing excess water into the dansyl chloride stock solution. |
| Inappropriate Solvent | 1. Check Solvent Polarity: The fluorescence of dansyl derivatives is sensitive to the solvent environment. A change in solvent polarity can quench fluorescence.[9][10] 2. Ensure Purity: Use high-purity, fluorescence-free grade solvents. |
Issue 2: Appearance of Unexpected Peaks in Chromatography
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Dansyl Chloride Hydrolysis | The most common byproduct is dansyl acid, formed from the hydrolysis of dansyl chloride.[2] An optimized, rapid derivatization protocol can minimize its formation. |
| Reaction with Other Functional Groups | Dansyl chloride can react with other nucleophilic groups, such as hydroxyl (-OH) groups, although the reaction is generally slower than with primary and secondary amines.[15] Consider protecting these groups if they are interfering. |
| Degradation Products | If the dansyl derivative is unstable, the extra peaks could be degradation products. Re-evaluate storage and handling conditions.[8][15] |
| Excess Dansyl Chloride | Unreacted dansyl chloride can appear as a peak. Quench the reaction with a suitable reagent like ammonia or formic acid after completion.[3][6][7] |
Experimental Protocols
Standard Dansylation Protocol for Primary and Secondary Amines
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Dissolve the sample containing the amine in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5-10.5).
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of dansyl chloride in acetone or acetonitrile.[4]
-
Derivatization Reaction: Add a 2 to 5-fold molar excess of the dansyl chloride solution to the sample solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60°C) for 30-60 minutes.[6][7] The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a small amount of a quenching solution, such as 1% ammonia or 2% formic acid, and vortex.[3][6]
-
Analysis: The sample is now ready for analysis by techniques such as HPLC-fluorescence detection or LC-MS.
Visualizations
Caption: Factors contributing to the instability of dansyl derivatives.
Caption: Workflow for preventing dansyl derivative instability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 12. Dansyl Chloride [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
selecting the optimal pH for Dansyl Chloride-d6 derivatization
This technical support center provides guidance on selecting the optimal pH for Dansyl Chloride-d6 (Dns-Cl-d6) derivatization, along with troubleshooting advice and frequently asked questions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no derivatization product | Incorrect pH: The pH of the reaction mixture is crucial. For primary and secondary amines, the amine group must be unprotonated to be sufficiently nucleophilic to react with the Dansyl Chloride. | Ensure the reaction pH is in the optimal alkaline range, typically between 9.0 and 11.0. Use a reliable buffer system such as carbonate-bicarbonate or borate buffer to maintain a stable pH throughout the reaction. |
| Hydrolysis of this compound: The reagent can hydrolyze in aqueous solutions, especially at high pH, rendering it inactive. | Prepare the this compound solution fresh in an anhydrous organic solvent like acetonitrile or acetone and add it to the buffered aqueous sample solution just before derivatization. Avoid prolonged storage of the reagent in aqueous or protic solvents. | |
| Reagent Degradation: this compound is sensitive to light and moisture. | Store the solid reagent and its solutions protected from light and moisture. It is recommended to store stock solutions at low temperatures (e.g., -20°C) and use them within a short period. | |
| Presence of Primary Amine Buffers: Buffers containing primary amines (e.g., Tris) will compete with the analyte for derivatization. | Use buffers that do not contain primary or secondary amines, such as carbonate-bicarbonate, borate, or HEPES.[1] | |
| Inconsistent derivatization yields | Fluctuating pH: Inadequate buffering capacity can lead to pH shifts during the reaction, affecting the rate and extent of derivatization. | Use a buffer with sufficient concentration (e.g., 100 mM) to maintain a stable pH. Verify the pH of the final reaction mixture. |
| Variable reaction time or temperature: Derivatization is a kinetic process; inconsistencies in reaction time or temperature will lead to variable yields. | Standardize the reaction time and temperature for all samples and standards. | |
| Presence of multiple derivative peaks for a single analyte | Reaction with multiple functional groups: Some molecules have multiple reactive sites (e.g., amino acids with reactive side chains like tyrosine). | This is an inherent property of the analyte. Optimize chromatographic conditions to separate the different derivatives or choose a single, consistent derivative peak for quantification. |
| Side reactions: At very high pH, side reactions other than hydrolysis can occur.[2] | Optimize the pH to the lower end of the effective range (e.g., 9.5-10.0) to minimize side reactions while maintaining good derivatization efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound derivatization?
A1: The optimal pH for the derivatization of primary and secondary amines with this compound is in the alkaline range, typically between 9.0 and 11.0.[3][4] A commonly used pH is around 9.5 to 10.5.[5][6] This is because the unprotonated form of the amine is the reactive species, and a basic environment ensures a sufficient concentration of the nucleophilic amine.
Q2: Why is a high pH necessary for the reaction?
A2: The derivatization reaction is a nucleophilic attack of the amine on the sulfonyl chloride group of this compound. At neutral or acidic pH, the primary or secondary amine will be protonated (-NH3+ or -NH2R+), which is not nucleophilic. A high pH deprotonates the amine, making it a potent nucleophile that can efficiently react with the reagent.
Q3: What are the risks of using a very high pH (e.g., >11)?
A3: While a high pH promotes the derivatization of the target analyte, it also significantly accelerates the hydrolysis of this compound into the inactive dansyl sulfonic acid.[1][7] This competing reaction reduces the amount of active reagent available for derivatization, potentially leading to lower yields. At very high pH, other side reactions might also occur, leading to the formation of byproducts.[2] Therefore, a compromise pH is generally chosen to maximize derivatization while minimizing hydrolysis.[7]
Q4: Which buffer systems are recommended for this derivatization?
A4: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the analyte for the derivatization reagent. Recommended buffers include:
-
Borate buffer (pH ~9.0-10.0)
-
HEPES buffer (pH ~8.2, for less optimal but still effective derivatization)[1]
Q5: Can this compound be used to derivatize phenols?
A5: Yes, this compound can also be used to derivatize phenols. The optimal pH for this reaction is also in the alkaline range, typically around 9.3, to ensure the deprotonation of the phenolic hydroxyl group to the more reactive phenoxide ion.[8]
Data Presentation
Table 1: Effect of pH on Dansyl Chloride Hydrolysis and Derivatization Efficiency
| pH | Buffer System | Observation on Hydrolysis | Observation on Derivatization Efficiency | Reference |
| 6.0 | Sodium Phosphate | Low rate of hydrolysis. | Low efficiency; the dominant species for myoglobin was a single dansyl label. | [1] |
| 7.0 | Sodium Phosphate | Moderate rate of hydrolysis; complete depletion of reactive form in ~50 mins. | Moderate efficiency; after 15 mins, a species with three dansyl labels began to emerge for myoglobin. | [1] |
| 8.2 | HEPES | Increased rate of hydrolysis compared to pH 7.0. | Good efficiency. | [1] |
| 9.5 | Carbonate-Bicarbonate | High rate of hydrolysis. | Robust labeling; a distribution of 1-5 dansyl labels observed for myoglobin within 5 mins.[1] Optimal for unprotonated amine groups.[10] | [1][10] |
| 9.8 | Carbonate-Bicarbonate | Not explicitly stated, but expected to be high. | A commonly used pH for derivatization of amino acids.[9] | [9] |
| 10.5 | Sodium Carbonate | Not explicitly stated, but expected to be high. | Found to be the optimal pH for the highest derivative yield for endocannabinoids and neurotransmitters.[5] | [5] |
| 11.0 | Sodium Bicarbonate | Not explicitly stated, but expected to be high. | Reduced derivatization of some biogenic amines compared to lower pH values.[11] | [11] |
| 12.0 | Amine solution buffered | Not explicitly stated, but expected to be very high. | Optimal for derivatization of polyamines in solid-phase extraction cartridges.[12] | [12] |
Experimental Protocols
Detailed Methodology for this compound Derivatization of Primary/Secondary Amines
This protocol provides a general workflow. Optimal conditions, especially reagent concentrations and incubation times, may need to be adjusted based on the specific analyte and sample matrix.
-
Sample Preparation:
-
Ensure the sample containing the analyte is in an appropriate solvent. If the sample is in an acidic solution, it will need to be neutralized and buffered to the desired alkaline pH.
-
For complex matrices, a sample cleanup and extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary prior to derivatization.
-
-
Reagent Preparation (Prepare Fresh):
-
Buffer Solution: Prepare a 100 mM solution of a suitable buffer (e.g., sodium carbonate-bicarbonate) and adjust the pH to the desired value (e.g., 9.8).[9]
-
This compound Solution: Prepare a solution of this compound in anhydrous acetonitrile or acetone (e.g., 1 mg/mL). This solution should be prepared fresh and protected from light.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or a well of a microplate, add a specific volume of your sample.
-
Add the alkaline buffer to the sample.
-
Add the freshly prepared this compound solution. A typical ratio is to have a molar excess of the derivatizing reagent relative to the expected concentration of the analyte.
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. Common conditions range from room temperature for 30-60 minutes to elevated temperatures (e.g., 45-60°C) for shorter periods (e.g., 15-30 minutes).[13] The incubation should be carried out in the dark to prevent photodegradation of the dansyl derivatives.
-
-
Quenching the Reaction (Optional but Recommended):
-
Sample Analysis:
-
The derivatized sample is now ready for analysis by techniques such as HPLC with fluorescence or UV detection, or by LC-MS.
-
Mandatory Visualization
References
- 1. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 2. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 3. scribd.com [scribd.com]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. chemisgroup.us [chemisgroup.us]
- 6. researchgate.net [researchgate.net]
- 7. study-of-the-dansylation-reaction-of-amino-acids-peptides-and-proteins - Ask this paper | Bohrium [bohrium.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fs.usda.gov [fs.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: The Superior Performance of Dansyl Chloride-d6
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of analytical method validation using Dansyl Chloride and its deuterated analog, Dansyl Chloride-d6, as a derivatizing agent. Through detailed experimental protocols and supporting data, we demonstrate the enhanced performance and robustness achieved by incorporating an isotopic internal standard.
The Power of Derivatization in Analytical Chemistry
Many biologically significant molecules, such as phenols, amines, and amino acids, exhibit poor ionization efficiency and chromatographic retention, posing challenges for their accurate quantification by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a technique used to modify these analytes to improve their analytical properties. Dansyl Chloride is a widely used derivatizing reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent derivatives with significantly improved ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1][2]
The Crucial Role of Internal Standards in Method Validation
Analytical method validation ensures that a measurement procedure is fit for its intended purpose. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The use of an internal standard (IS) is critical for achieving reliable and reproducible results, as it compensates for variations in sample preparation, derivatization yield, injection volume, and instrument response.
Traditionally, a non-isotopically labeled compound structurally similar to the analyte is used as an IS. However, the ideal IS is a stable isotope-labeled version of the analyte itself. This compound, a deuterated form of Dansyl Chloride, serves as an excellent tool for generating an in-situ isotopic internal standard for the derivatized analyte.[3]
Performance Comparison: Dansyl Chloride vs. This compound
The primary advantage of using this compound lies in the creation of an internal standard that is chemically identical to the derivatized analyte but mass-shifted by six daltons. This allows for the precise correction of matrix effects and any variability in the derivatization reaction and MS detection, leading to superior accuracy and precision.
Below is a summary of the expected performance improvements when validating an analytical method with this compound as an internal standard compared to using Dansyl Chloride with a non-isotopic internal standard or external calibration.
| Validation Parameter | Dansyl Chloride (External/Non-Isotopic IS) | This compound (Isotopic IS) | Rationale for Improvement |
| Accuracy | Prone to bias from matrix effects and inconsistent derivatization. | High accuracy due to effective compensation for matrix effects and derivatization variability.[4] | The d6-labeled standard experiences the same matrix effects and derivatization kinetics as the analyte. |
| Precision | Higher variability (RSD > 15% can be common in complex matrices). | Excellent precision (RSD < 15% is readily achievable).[5] | Co-elution of the analyte and its isotopic internal standard ensures they are subjected to the same conditions. |
| **Linearity (R²) ** | Good (typically > 0.99), but can be affected by matrix at low concentrations. | Excellent (typically > 0.995) across a wider dynamic range. | The ratio of the analyte to the isotopic IS is less affected by concentration-dependent matrix effects. |
| Limit of Detection (LOD) | Lower sensitivity due to background noise and matrix interference. | Improved sensitivity and lower LOD due to reduced noise and better signal discrimination.[4] | The mass shift of the isotopic standard allows for more specific detection, reducing background interference. |
| Limit of Quantification (LOQ) | Higher LOQ due to poorer precision at low concentrations. | Lower LOQ with better accuracy and precision at the lower end of the calibration curve.[4] | Reliable quantification at lower concentrations is possible due to the robust correction by the isotopic IS. |
| Robustness | More susceptible to slight variations in experimental conditions. | More robust and reproducible results across different batches and instruments. | The use of an isotopic internal standard makes the method less sensitive to minor procedural variations. |
Experimental Protocols
This section provides a detailed methodology for the validation of an analytical method for a model analyte (e.g., a phenolic drug) in a biological matrix (e.g., plasma) using this compound.
Materials and Reagents
-
Analyte of interest
-
Dansyl Chloride
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of the analyte in 10 mL of methanol.
-
Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of Dansyl Chloride in 10 mL of acetonitrile.
-
This compound Internal Standard Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS by diluting its stock solution in acetonitrile.
Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of ice-cold acetonitrile containing the this compound internal standard at a fixed concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Derivatization: Transfer 200 µL of the supernatant to a new microcentrifuge tube. Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5) and 50 µL of 1 mg/mL Dansyl Chloride solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: After incubation, add 10 µL of 2% formic acid to quench the reaction.
-
Final Preparation: Centrifuge the derivatized sample at 10,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the dansylated analyte and the d6-dansylated internal standard.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of using an isotopic internal standard.
Conclusion
The validation of analytical methods using this compound as a derivatizing agent and internal standard source offers significant advantages over traditional approaches. The use of an isotopic internal standard provides a robust and reliable method for the accurate quantification of a wide range of analytes in complex biological matrices. For researchers in drug development and other scientific fields, adopting this strategy can lead to higher quality data, increased confidence in results, and more efficient method development and validation processes.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Dansyl Chloride Derivatization Methods
An Inter-Laboratory Perspective on Dansyl Chloride-d6 Methods for Enhanced Analyte Quantification
For researchers, scientists, and drug development professionals, the robust and reproducible quantification of small molecules is paramount. Chemical derivatization with reagents like Dansyl Chloride, and its deuterated analog this compound as an internal standard, has become a cornerstone technique for enhancing the sensitivity and chromatographic performance of analytes in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Dansyl Chloride-based methods, drawing on data from various studies to offer insights into their performance across different laboratory settings.
The following tables summarize key quantitative performance metrics from multiple studies that have employed Dansyl Chloride derivatization for the analysis of various compounds, primarily steroids. This allows for a cross-study comparison of achievable limits of detection (LOD), limits of quantification (LOQ), and other validation parameters.
Table 1: Performance Metrics for Estrogen Analysis using Dansyl Chloride Derivatization LC-MS/MS
| Analyte | Matrix | LOD | LOQ | Linearity Range | Precision (%CV) | Accuracy (% Recovery) | Source |
| Estradiol (E2) | Human Plasma | - | 1 pg/mL | 1 - 1000 pg/mL | < 15% | 85.7 - 114.3% | [1] |
| Estrone (E1) | Human Serum | 1 pg/mL | - | 0.5 - 1000 pg/mL (free) | < 10% | - | [2] |
| Estriol (E3) | Human Serum | 1 pg/mL | - | 0.5 - 1000 pg/mL (free) | < 10% | - | [2] |
| Estradiol (E2) | Human Serum | 0.25 pg/mL | - | 0.5 - 1000 pg/mL (free) | < 10% | - | [2] |
| Estradiol | Charcoal-stripped FBS | Biologically relevant LODs | - | - | ≤ 14% | ≤ 14% difference from certified values | [3] |
| Estrone | Charcoal-stripped FBS | Biologically relevant LODs | - | - | ≤ 14% | ≤ 14% difference from certified values | [3] |
| Estriol | Charcoal-stripped FBS | Biologically relevant LODs | - | - | ≤ 14% | ≤ 14% difference from certified values | [3] |
Table 2: General Performance for Multi-Class Steroid and Metabolite Analysis
| Analyte Class | Matrix | LOD/LOQ | Linearity | Precision (%RSD) | Recovery (%) | Source |
| 29 Steroid Hormones | Serum | pg/mL levels | 2-4 orders of magnitude | < 15% | 71.1 - 128.7% | [4] |
| Amines and Phenols | Human Urine | 30 nM - 2510 µM (absolute conc.) | > 2 orders of magnitude | ~5.3% | - | [5][6] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for achieving reproducible results. Below are representative methodologies compiled from the cited literature for the derivatization of steroids and other metabolites using Dansyl Chloride.
Protocol 1: Dansyl Chloride Derivatization of Estrogens in Serum[2][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human serum, add an appropriate internal standard (e.g., estradiol-d5).
-
Extract the sample with 6 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture, centrifuge, and then freeze to separate the layers.
-
Decant the organic layer into a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract.
-
Add 75 µL of 100 mM sodium bicarbonate buffer (pH 9).
-
Add 75 µL of Dansyl Chloride solution (3 mg/mL in acetone).
-
Incubate the mixture at 65°C for 15 minutes.
-
After cooling, the sample is ready for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Steroid Hormones in Serum[4]
This method utilizes a parallel derivatization strategy for broader coverage of steroid hormones.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the serum sample.
-
-
Parallel Derivatization:
-
For phenolic hydroxyl groups (e.g., estrogens): Use Dansyl Chloride.
-
For carbonyl groups: Use Methoxyamine.
-
-
LC-MS/MS Analysis:
-
The derivatized samples are then analyzed by LC-MS/MS. This dual-derivatization approach allows for the simultaneous analysis of estrogens, androgens, corticoids, and progestogens.
-
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of a typical analytical method using Dansyl Chloride derivatization, the following workflow diagram has been generated.
Caption: General workflow for sample analysis using Dansyl Chloride derivatization.
This guide highlights that while specific performance metrics can vary between laboratories due to instrumentation and minor protocol differences, the use of this compound in conjunction with Dansyl Chloride for derivatization provides a robust and sensitive method for the quantification of a wide range of analytes. The provided protocols and compiled data serve as a valuable resource for researchers looking to implement or compare these powerful analytical techniques.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel derivatization strategy coupled with liquid chromatography-mass spectrometry for broad coverage of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
A Guide to Enhanced Quantitative Analysis: The Benefits of Using Dansyl Chloride-d6 as a Deuterated Standard
In the landscape of quantitative analysis, particularly within drug development and metabolomics, the precision and reliability of measurements are paramount. Chemical derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to enhance the sensitivity and chromatographic retention of various analytes. Dansyl Chloride is a well-established derivatization reagent that targets primary and secondary amines, as well as phenolic hydroxyl groups, significantly improving their detection. The use of a deuterated internal standard, such as Dansyl Chloride-d6, further elevates the robustness and accuracy of quantitative assays. This guide provides a comprehensive comparison, supported by experimental data and protocols, on the benefits of employing this compound.
The Principle of Isotope Dilution Mass Spectrometry
The core advantage of using a stable isotope-labeled (SIL) internal standard like this compound lies in the principle of isotope dilution mass spectrometry. An ideal internal standard is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer. By spiking a known amount of the SIL standard into a sample, it can effectively account for variations throughout the analytical process, including sample preparation, derivatization efficiency, chromatographic separation, and ionization efficiency in the mass spectrometer. This co-eluting internal standard normalizes the signal of the target analyte, leading to more accurate and precise quantification.
Performance Comparison: Dansyl Chloride vs. Isotope-Labeled Standard
Key Performance Enhancements with Isotope-Labeled Dansyl Chloride:
-
Signal Enhancement: Derivatization with Dansyl Chloride has been shown to increase the electrospray ionization (ESI) signal of metabolites by one to three orders of magnitude compared to their underivatized forms.[1][2]
-
Improved Chromatography: The dansyl group increases the hydrophobicity of polar and ionic metabolites, improving their retention on reversed-phase liquid chromatography columns.[1][2]
-
Accurate Quantification: The use of an isotope-labeled dansyl reagent allows for precise and accurate quantification. Studies using ¹²C- and ¹³C-dansyl chloride for differential labeling have demonstrated a linear response over two orders of magnitude with an average relative standard deviation (RSD) of approximately 5.3%.[1][3]
| Performance Parameter | Standard Derivatization (e.g., Dansyl Chloride alone) | Isotope-Labeled Derivatization (e.g., this compound) |
| Analyte Signal | Baseline | 1-3 orders of magnitude increase[1][2] |
| Linearity | Dependent on instrument stability and matrix effects | Excellent, with a linear response over at least 2 orders of magnitude[1][3] |
| Precision (RSD) | Can be variable due to matrix effects | Typically low, around 5.3% for replicate experiments[1][3] |
| Accuracy | Susceptible to ion suppression/enhancement | High, as the internal standard co-elutes and experiences similar matrix effects |
| Chromatographic Shift | N/A | Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] |
A Note on the Chromatographic Isotope Effect:
A known phenomenon when using deuterated standards is the potential for a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the non-deuterated analog in reversed-phase LC.[4] This is due to the subtle differences in polarity and intermolecular interactions caused by the substitution of hydrogen with deuterium. While this shift is usually small, it is a factor to consider during method development and data analysis to ensure accurate peak integration. In contrast, ¹³C-labeled standards typically do not exhibit this chromatographic isotope effect.[1]
Experimental Protocols
The following is a detailed methodology for a differential labeling experiment to compare the relative quantities of an amine- or phenol-containing analyte in two samples using Dansyl Chloride and this compound.
Materials:
-
Dansyl Chloride solution (10 mg/mL in acetone or acetonitrile)
-
This compound solution (10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Formic acid (for quenching)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Analyte standards and biological samples
Derivatization Protocol:
-
Sample Preparation: Prepare two sample groups: a control group and a test group. If working with biological fluids, perform a protein precipitation step (e.g., with cold acetone) and collect the supernatant.
-
Differential Labeling:
-
To 50 µL of the control sample, add 50 µL of the Dansyl Chloride solution.
-
To 50 µL of the test sample, add 50 µL of the this compound solution.
-
-
Reaction Incubation: To each sample, add 25 µL of the sodium bicarbonate buffer. Vortex briefly and incubate the mixture at 40°C for 30 minutes in the dark.
-
Quenching: After incubation, add 10 µL of formic acid to each sample to quench the reaction. Vortex to mix.
-
Sample Combination: Combine the Dansyl Chloride-labeled control sample and the this compound-labeled test sample in a 1:1 ratio.
-
LC-MS Analysis: Analyze the combined sample by reversed-phase LC-MS.
LC-MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of the light (Dansyl Chloride-derivatized) and heavy (this compound-derivatized) analyte.
Visualizing the Workflow and a Key Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for differential isotope labeling and a representative signaling pathway where quantitative analysis of amine-containing molecules is crucial.
The accurate quantification of neurotransmitters like dopamine and its metabolites is crucial in neuroscience research and drug development for neurological disorders. This compound provides a robust method for these measurements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome | Scilit [scilit.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
performance evaluation of Dansyl Chloride-d6 in complex biological matrices
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of amines and phenolic compounds in complex biological samples, Dansyl Chloride-d6 emerges as a powerful tool. This deuterated derivatizing agent, when used in conjunction with its non-deuterated counterpart, Dansyl Chloride, offers significant advantages in liquid chromatography-mass spectrometry (LC-MS) based analyses by enabling stable isotope dilution assays. This guide provides an objective comparison of this compound's performance against other common derivatization reagents, supported by experimental data and detailed protocols.
Dansyl Chloride (DNS-Cl) is a well-established reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, fluorescent sulfonamide adducts.[1][2] This derivatization enhances the chromatographic retention and ionization efficiency of polar and ionic metabolites, making them amenable to reverse-phase LC-MS analysis.[3] The introduction of a deuterated internal standard, this compound, allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][3]
Head-to-Head Comparison: this compound vs. Alternatives
The selection of a derivatization reagent is critical for the success of any quantitative metabolomics or targeted analysis study. While several reagents are available for the analysis of amines, each possesses distinct advantages and disadvantages.
| Feature | This compound / Dansyl Chloride | o-Phthalaldehyde (OPA) | Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Dabsyl Chloride |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Method | Fluorescence, MS | Fluorescence | Fluorescence, UV | UV-Vis |
| Key Advantage | Enables stable isotope dilution for high accuracy and precision.[3] | Rapid reaction. | Good for highly acidic chromatography. | Good alternative for weakly acidic/basic conditions. |
| Limitations | Slower reaction time compared to OPA.[4] | Derivatives can be unstable; does not react with secondary amines.[4] | Can introduce ion suppression in ESI-MS. | Suboptimal for general use in some comparisons.[5] |
| Ionization Efficiency | High | Moderate | Moderate | Moderate |
Table 1: Comparison of Common Amine Derivatization Reagents. This table provides a high-level overview of the characteristics of Dansyl Chloride and other frequently used derivatizing agents.[5]
Experimental Performance Data
The primary advantage of using this compound is the ability to perform differential isotope labeling. In this approach, the sample is derivatized with the "light" (¹²C) Dansyl Chloride, while a known amount of a standard mixture is derivatized with the "heavy" (¹³C or d6) Dansyl Chloride. The samples are then mixed and analyzed by LC-MS. The ratio of the peak areas of the light and heavy-labeled analytes allows for precise quantification.
A study utilizing a similar ¹²C-/¹³C-dansylation labeling technique demonstrated excellent quantitative performance in the analysis of 20 amino acids. The method achieved a linear response over two orders of magnitude with an average relative standard deviation (RSD) of approximately 5.3% from replicate experiments.[3] This high level of precision underscores the robustness of the stable isotope dilution strategy.
| Parameter | Performance |
| Linearity (R²) | > 0.98 for most amino acids |
| Precision (RSD) | < 5% for the majority of amino acids |
| Detection Limits | 4.32 to 85.34 femtomoles |
Table 2: Quantitative Performance of Dansyl Chloride Derivatization for Amino Acid Analysis. Data adapted from studies showcasing the capabilities of dansylation for quantitative analysis.[4]
Experimental Protocols
General Derivatization Protocol for Biological Fluids (e.g., Plasma)
This protocol provides a general workflow for the derivatization of amines in a complex biological matrix like plasma.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This supernatant contains the metabolites of interest.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of 10 mg/mL Dansyl Chloride in acetone.
-
Prepare a 100 mM sodium carbonate buffer (pH 9.5).
-
To 50 µL of the supernatant, add 50 µL of the sodium carbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
For quantitative analysis using an internal standard, a parallel reaction should be set up where a standard mixture is derivatized with this compound.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
-
Quenching and Sample Preparation for LC-MS:
-
After incubation, add 10 µL of 25% aqueous formic acid to quench the reaction and neutralize the pH.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS/MS Analysis Parameters
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification.
Visualizing the Workflow
Caption: Experimental workflow for Dansyl Chloride derivatization.
Signaling Pathway Visualization
While Dansyl Chloride derivatization is a chemical process rather than a biological signaling pathway, we can illustrate the logical relationship of how it enhances analyte detection in LC-MS.
Caption: Logical flow of this compound derivatization for LC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dansyl Chloride-d6: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Corrosive and Water-Reactive Reagent
Dansyl Chloride-d6, a deuterated analog of Dansyl Chloride, is a fluorescent labeling reagent widely used in biochemical and proteomic analyses. Due to its hazardous nature, specifically its corrosivity and violent reactivity with water, strict protocols must be followed for its disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and associated waste.
For the purposes of chemical safety and disposal, the procedures for this compound are identical to those for Dansyl Chloride. The primary hazards are that it is corrosive, causing severe skin burns and eye damage, and it reacts vigorously with water or moisture to release toxic and corrosive hydrogen chloride gas.[1][2][3][4]
Chemical and Hazard Data
Proper handling and disposal begin with understanding the material's properties and hazards. The following table summarizes key data for Dansyl Chloride.
| Property | Value | Source |
| Chemical Name | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | [4] |
| CAS Number | 605-65-2 (for Dansyl Chloride) | [3] |
| Molecular Formula | C₁₂H₁₂ClNO₂S | [4] |
| Appearance | Yellow to orange crystalline powder | [5] |
| Primary Hazards | Corrosive, Water-Reactive | [2][4] |
| Hazard Statements | Causes severe skin burns and eye damage (H314) | [3] |
| Incompatibilities | Water, strong oxidizing agents, strong bases, amines | [4][5] |
| UN Number | UN3261 or UN3131 | [3][5] |
| EPA Waste Codes | D002 (Corrosivity), D003 (Reactivity) | [2] |
Core Disposal Principles
-
Designate as Hazardous Waste : All this compound, whether unused, expired, or part of a waste mixture, must be treated as hazardous waste.[5]
-
Prevent Water Contact : The utmost priority is to prevent any contact with water or moisture, which triggers a violent reaction.[4] All waste containers and handling equipment must be scrupulously dry.
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams, particularly aqueous waste or those containing incompatible materials like bases or amines.[4]
-
Consult Local Regulations : While this guide provides general procedures, all disposal must comply with the specific regulations of your institution's Environmental Health & Safety (EHS) department, as well as local, state, and federal laws.[4][5]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is required:
-
Eye Protection : Chemical splash goggles are mandatory. If working outside a fume hood sash, a face shield should also be worn.[6]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for any tears or holes before use.[7]
-
Protective Clothing : A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[1][8]
-
Respiratory Protection : All handling and disposal procedures must be conducted inside a certified chemical fume hood to prevent inhalation of the dust or any hydrogen chloride gas that may be generated.[6][9]
Step-by-Step Disposal Protocol
Step 1: Preparing the Waste Container
-
Select a clean, dry, and chemically compatible container with a secure, sealable lid. A wide-mouth polyethylene or glass container is suitable for solid waste.
-
The container must be clearly labeled. The label should read: "HAZARDOUS WASTE: this compound, SOLID. CORROSIVE & WATER-REACTIVE ".
-
Include the accumulation start date and other information required by your institution.
Step 2: Disposing of Solid Waste
-
This category includes expired or unused this compound powder, as well as contaminated consumables like weigh paper, pipette tips, and gloves.
-
Working inside a chemical fume hood, carefully place these solid waste items into the designated hazardous waste container.
-
Avoid creating dust.[4] Do not crush or grind the solid material.
-
Once the waste is added, securely close the container lid.
Step 3: Disposing of Contaminated Solvents (Non-Aqueous)
-
Solutions of this compound in compatible organic solvents (e.g., acetone, chloroform, DMF) must be disposed of as hazardous liquid waste.
-
Important : Dansyl Chloride is unstable in DMSO; this solvent should not be used for preparing solutions.
-
Collect this waste in a separate, clearly labeled, and compatible solvent waste container. The label must list all chemical constituents, including this compound and the solvent(s).
-
NEVER mix this waste stream with aqueous waste or other incompatible chemicals.
Step 4: Decontamination of Glassware
-
Decontaminate glassware immediately after use to prevent the hardening of residues.
-
Initial Rinse : Working in a fume hood, rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone). This rinsate is hazardous and must be collected in the designated contaminated solvent waste container.
-
Quenching (for advanced users, if required by institutional SOP) : A secondary rinse with a less reactive alcohol (like isopropanol) can sometimes be used to quench trace amounts of the reagent. This should only be done if specified by your EHS-approved protocol.
-
Final Wash : After thorough decontamination with solvent, the glassware can typically be washed with soap and water.
Step 5: Managing Spills
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Cover the spill with an inert, dry absorbent material, such as dry sand or a commercial sorbent rated for water-reactive chemicals.[6]
-
Using non-sparking tools, carefully sweep the absorbed material into the designated solid hazardous waste container.[6]
-
Decontaminate the area with a cloth lightly dampened with an appropriate organic solvent, and dispose of the cloth as hazardous solid waste.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EHS office immediately.[8]
Step 6: Final Disposal
-
Store the sealed and properly labeled hazardous waste containers in a cool, dry, designated satellite accumulation area away from moisture and incompatible materials.[7][8]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material down the drain or in regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. auburn.edu [auburn.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dansyl Chloride-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dansyl Chloride-d6, a reagent widely used for modifying amino acids and protein sequencing. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure research environment.
This compound is a corrosive substance that causes severe skin and eye burns.[1][2] It reacts violently with water, releasing toxic and corrosive fumes.[3][4][5] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment when handling this compound.
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Chemical Splash Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Skin | Chemical-resistant Gloves | Check with the glove manufacturer for specific breakthrough times. |
| Protective Clothing | Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3] | |
| Respiratory | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area or under a chemical fume hood.[3][5] If exposure limits are exceeded, a respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[3][4] Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][7] If the person is conscious, rinse their mouth with water.[2][7] Seek immediate medical attention.[3][7] |
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure safety.
-
Spill Cleanup :
-
Waste Disposal :
-
Dispose of contaminated material as hazardous waste according to federal, state, and local environmental regulations.[7]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Consult a licensed professional waste disposal service for proper disposal.[7]
-
Do not allow the product to enter drains or watercourses.[6][7]
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
